molecular formula C12H9BrO B8399799 5-Bromo-1-acenaphthenol

5-Bromo-1-acenaphthenol

Cat. No.: B8399799
M. Wt: 249.10 g/mol
InChI Key: YYYZIIJOZBACEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-acenaphthenol is a functionalized acenaphthene derivative of interest in synthetic and materials chemistry research. Acenaphthene-based compounds are polycyclic aromatic hydrocarbons (PAHs) that serve as valuable precursors in the development of dyes, optical brighteners, and pharmaceuticals . The bromination at the 5-position introduces a reactive site for further cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The additional hydroxyl group on this derivative enhances its utility as a key intermediate for synthesizing ligands, polymers, and novel organic materials. Researchers value this compound for exploring structure-property relationships in material science and for developing new catalytic systems. This product is intended for research purposes in a controlled laboratory environment. 5-Bromo-1-acenaphthenol is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

5-bromo-1,2-dihydroacenaphthylen-1-ol

InChI

InChI=1S/C12H9BrO/c13-10-5-4-7-6-11(14)9-3-1-2-8(10)12(7)9/h1-5,11,14H,6H2

InChI Key

YYYZIIJOZBACEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC3=C(C=CC1=C32)Br)O

Origin of Product

United States

Foundational & Exploratory

Solubility Profile and Thermodynamic Solvation Modeling of 5-Bromo-1-acenaphthenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Content Type: Technical Whitepaper

Executive Summary

In advanced organic synthesis and drug development, polycyclic aromatic derivatives serve as critical rigid scaffolds. 5-Bromo-1-acenaphthenol (5-Br-1-AcOH) is a highly specialized intermediate, frequently utilized in the synthesis of acenaphthenequinones and cyano-acenaphthenones[1]. However, its unique structural duality—combining a highly lipophilic, polarizable brominated aromatic core with a hydrogen-bonding hydroxyl moiety—creates complex solubility behaviors.

As a Senior Application Scientist, I have designed this guide to move beyond basic empirical observation. Here, we will dissect the thermodynamic causality of 5-Br-1-AcOH's solvation, establish a predictive solubility matrix using dielectric constants, and provide a self-validating experimental protocol for precise empirical quantification.

Structural Profiling and Solvation Thermodynamics

To predict the solubility of 5-Br-1-AcOH, we must first analyze its molecular architecture and how it dictates the thermodynamics of dissolution.

The molecule consists of three distinct domains:

  • The Acenaphthene Core: A rigid, planar tricyclic system that promotes strong intermolecular π−π stacking in the solid state.

  • The C5 Bromine Atom: A heavy halogen that increases the overall lipophilicity (LogP) and polarizability of the molecule [2]. While it withdraws electron density via induction, it donates via resonance, creating a highly polarizable electron cloud.

  • The C1 Hydroxyl Group: A strong hydrogen bond donor (HBD) and acceptor (HBA) that forms a robust intermolecular hydrogen-bonded lattice in the crystalline state [3].

The Causality of Dissolution

For dissolution to occur, the Gibbs free energy of solvation ( ΔGsol​ ) must be negative. The solvent must provide enough exothermic solvation energy ( ΔHsolvation​ ) to overcome the highly endothermic crystal lattice energy ( ΔHlattice​ ) created by the synergistic π−π stacking and hydrogen bonding.

Dissolution A Solid State 5-Bromo-1-acenaphthenol (High Crystal Lattice Energy) C Solute-Solvent Interaction (Dipole & H-Bonding Activation) A->C Endothermic (ΔH_lattice > 0) B Solvent Cavity Formation (Overcoming Solvent-Solvent Bonds) B->C Endothermic (ΔH_cavity > 0) D Thermodynamic Equilibrium (Saturated Solvated State) C->D Exothermic (ΔH_solvation < 0)

Thermodynamic dissolution pathway of 5-bromo-1-acenaphthenol in organic solvents.

Predictive Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and the dielectric constant ( ε ) of various media, we can predict the solubility behavior of 5-Br-1-AcOH.

Purely non-polar solvents (e.g., hexane) fail because they cannot disrupt the hydroxyl-mediated hydrogen bonds. Conversely, highly polar protic solvents (e.g., water) fail because they cannot solvate the bulky, hydrophobic brominated aromatic core. The optimal solvents are Polar Aprotic solvents, which act as strong hydrogen bond acceptors to disrupt the lattice while providing sufficient organic bulk to solvate the aromatic rings.

Table 1: Predicted Solubility Matrix of 5-Bromo-1-acenaphthenol
Solvent ClassSolventDielectric Constant ( ε )Predicted SolubilityPrimary Solvation Mechanism (Causality)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very High Strong HBA disrupts the -OH lattice; high dipole moment solvates the polarizable Br atom [1].
Polar Aprotic Dichloromethane (DCM)8.9High Excellent solvation of the aromatic core via dispersion forces; moderate H-bond acceptance.
Polar Protic Ethanol (EtOH)24.5Moderate HBD/HBA interactions with the hydroxyl group; typically requires heating for optimal dissolution.
Aromatic Toluene2.4Low to Mod. Favorable π−π stacking with the acenaphthene core, but severely limited by the -OH group.
Non-Polar Hexane1.9Very Low Complete inability to disrupt the hydrogen-bonded crystal lattice.

Note: In synthetic literature, DMSO and DCM are the gold-standard solvents for handling brominated acenaphthenols and their subsequent oxidation to acenaphthenequinones [1].

Empirical Validation: The Isothermal Shake-Flask Protocol

While thermodynamic models provide a predictive baseline, pharmaceutical and synthetic applications require precise empirical data. The following protocol is a self-validating system : it utilizes the Isothermal Shake-Flask method coupled with HPLC-UV, ensuring that thermodynamic equilibrium is definitively reached and phase-separation artifacts are eliminated.

Step-by-Step Methodology
  • Preparation of the Solid Phase: Ensure the 5-Br-1-AcOH starting material is highly pure (>98% via GC/MS). Causality: Impurities cause freezing-point depression and lattice defects, artificially inflating apparent solubility and skewing thermodynamic equilibrium.

  • Isothermal Equilibration: Add an excess of solid 5-Br-1-AcOH (beyond the predicted saturation point) to 5.0 mL of the target solvent in a sealed amber glass vial. Causality: Amber glass prevents the photo-degradation of the bromo-aromatic system. Equilibrate the suspension at 25.0 ± 0.1 °C in an orbital shaker at 150 rpm for 48 hours to ensure complete saturation.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is mandatory as it is chemically inert to aggressive solvents like DMSO and DCM, preventing extractable polymer contamination that would interfere with UV quantification.

  • Serial Dilution & Quantification: Immediately dilute a precise aliquot of the filtrate into the HPLC mobile phase. Causality: Immediate dilution prevents the solute from precipitating out of solution if the ambient temperature drops slightly. Quantify the concentration using HPLC-UV at an isosbestic point (e.g., 254 nm) against a pre-established calibration curve.

Workflow S1 1. Excess Solute Addition (Add 5-Br-1-AcOH to Solvent) S2 2. Isothermal Equilibration (Shake-Flask, 48h at 25°C) S1->S2 S3 3. Phase Separation (0.22 µm PTFE Filtration) S2->S3 Ensure thermal stability S4 4. Serial Dilution (Prevent Precipitation) S3->S4 Isolate saturated phase S5 5. HPLC-UV Quantification (Isocratic Elution, 254 nm) S4->S5 Calibrate via standards

Isothermal shake-flask and HPLC-UV workflow for empirical solubility validation.

Synthetic Applications and Solvent Selection

The choice of solvent directly impacts the synthetic utility of 5-Br-1-AcOH. When utilizing this compound as a precursor for Rosenmund-von Braun cyanation or oxidation, Dimethyl Sulfoxide (DMSO) is the solvent of choice.

As demonstrated by Tatsugi et al., the oxidation of related acenaphthenones using N-bromosuccinimide (NBS) proceeds with exceptional efficiency (up to 95% yield) in DMSO at room temperature [1]. The causality here is twofold: DMSO not only fully solvates the rigid brominated framework, but its oxygen atom actively participates in the stabilization of the transition states during oxidation, a feat impossible in non-polar media. For subsequent liquid-liquid extraction and purification, Dichloromethane (DCM) is ideal due to its high solubilizing power for the aromatic core and its immiscibility with aqueous wash layers.

References

  • Tatsugi, J., Okumura, S., & Izawa, Y. (1986). "A Convenient One-Pot Synthesis of Acenaphthenequinones from 1-Acenaphthenones by NBS–DMSO Oxidation." Bulletin of the Chemical Society of Japan, Oxford Academic. 1

  • National Center for Biotechnology Information. "5-Bromoacenaphthene | C12H9Br | CID 74923." PubChem Database.2

  • National Institute of Standards and Technology. "1-Acenaphthenol." NIST Chemistry WebBook, SRD 69.3

Sources

Reactivity Profile of 5-Bromo Substituted Acenaphthenols: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1-acenaphthenol is a highly versatile polycyclic aromatic intermediate that bridges the chemical space between simple naphthalenes and complex fused-ring architectures. For drug development professionals and synthetic chemists, understanding its reactivity profile is critical for designing targeted functionalizations. This whitepaper dissects the dual-domain reactivity of 5-bromo substituted acenaphthenols, detailing the causality behind specific synthetic transformations, providing self-validating experimental protocols, and grounding mechanistic claims in authoritative literature.

Structural and Electronic Profile: The Dual-Domain Concept

The synthetic utility of 5-bromo-1-acenaphthenol stems from its structurally distinct reactive domains:

  • Domain 1 (The Aliphatic Cyclopentanol Ring): Features a secondary alcohol at the C1 position. Because this ring is fused to a naphthalene core, the C1-OH exhibits benzylic-like reactivity, making it highly susceptible to controlled oxidation and acid-catalyzed dehydration.

  • Domain 2 (The Aromatic Aryl Bromide Core): The C5 position of the acenaphthene system is highly activated for electrophilic substitution due to the electron-donating nature of the ethylene bridge. The resulting aryl bromide at C5 serves as an ideal handle for transition-metal-catalyzed cross-coupling and cyanation.

Reactivity A 5-Bromo-1-acenaphthenol B 5-Bromo-1-acenaphthenone A->B Oxidation (Jones/Swern) D 5-Cyano-1-acenaphthenol A->D CuCN, Heat (Rosenmund-von Braun) E 5-Aryl-1-acenaphthenol A->E Ar-B(OH)2, Pd(0) (Suzuki-Miyaura) F 5-Bromoacenaphthylene A->F H+, Heat (Dehydration) C 5-Bromoacenaphthenequinone B->C NBS / DMSO (Kornblum Oxidation)

Reactivity pathways of 5-bromo-1-acenaphthenol highlighting dual-domain functionalization.

Domain 1 Reactivity: The Aliphatic Cyclopentanol Ring

Oxidation to Acenaphthenones and Quinones

The secondary alcohol at C1 can be cleanly oxidized to 5-bromo-1-acenaphthenone using Swern conditions or Jones reagent. A critical downstream transformation of this ketone is its conversion into a 1,2-dione (quinone).

Historically, oxidizing acenaphthene derivatives required harsh conditions (e.g., chromic acid) that often led to ring cleavage, yielding naphthalic anhydrides[1]. However, a highly efficient, mild alternative involves reacting the 1-acenaphthenone with N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). As documented in 2, this reaction proceeds via an initial α -bromination at C2. The resulting 2-bromo intermediate immediately undergoes a Kornblum-type oxidation, where DMSO attacks the α -carbon, ultimately collapsing to release dimethyl sulfide and forming3 in near-quantitative yields (~95%).

Acid-Catalyzed Dehydration

Due to the extended π -conjugation of the naphthalene ring, the C1-OH is highly prone to elimination. Treatment with catalytic p -toluenesulfonic acid ( p -TsOH) in refluxing toluene rapidly dehydrates the molecule to form 5-bromoacenaphthylene. This transformation is driven by the thermodynamic stability of the newly formed fully conjugated fulvene-like system.

Domain 2 Reactivity: The Aromatic Aryl Bromide Core

Cyanation via the Rosenmund-von Braun Reaction

The C5 aryl bromide is relatively inert to standard nucleophilic substitution but is highly susceptible to transition-metal insertion. The 2 is the premier method for converting 5-bromo-1-acenaphthenol to 5-cyano-1-acenaphthenol.

Causality of Reagent Choice: Direct lithiation (using n-BuLi) followed by trapping with a cyanating agent is problematic here, as the free C1 hydroxyl group would consume an equivalent of the organolithium reagent, leading to complex mixtures or requiring prior protection. The Rosenmund-von Braun reaction circumvents this by using Copper(I) cyanide (CuCN) in a high-boiling solvent (DMF). The Cu(I) species selectively undergoes oxidative addition into the C-Br bond without interfering with the unprotected alcohol.

Palladium-Catalyzed Cross-Coupling

The C5 bromide is an excellent electrophile for Suzuki-Miyaura cross-coupling. Using Pd(PPh 3​ ) 4​ and various arylboronic acids, researchers can rapidly build extended polycyclic architectures. The rigidity of the acenaphthene core ensures predictable stereoelectronics during the transmetalation and reductive elimination steps of the catalytic cycle.

Quantitative Reactivity Data

The following table summarizes the key transformations, standard conditions, and expected yields based on optimized literature protocols:

Reaction / TransformationStarting MaterialReagents & ConditionsTarget ProductTypical Yield
C1 Oxidation 5-Bromo-1-acenaphthenolSwern (DMSO/Oxalyl chloride), -78°C to RT5-Bromo-1-acenaphthenone85 - 92%
C5 Cyanation 5-Bromo-1-acenaphthenolCuCN (1.5 eq), DMF, Reflux (150°C)5-Cyano-1-acenaphthenol45 - 60%
α -Bromination / Oxidation 5-Bromo-1-acenaphthenoneNBS (1.0 eq), DMSO, RT, 24h5-Bromoacenaphthenequinone~95%
Dehydration 5-Bromo-1-acenaphthenol p -TsOH (cat.), Toluene, Reflux (-H 2​ O)5-Bromoacenaphthylene>90%

Validated Experimental Protocols

Protocol A: Synthesis of 5-Bromo-1-acenaphthenone via Swern Oxidation

This protocol is designed as a self-validating system to ensure the integrity of the highly reactive alkoxysulfonium ylide intermediate.

  • System Purging: Flame-dry a round-bottom flask under vacuum and backfill with dry N 2​ .

  • Reagent Activation: Add anhydrous CH 2​ Cl 2​ and oxalyl chloride (1.2 eq). Cool the mixture to -78°C using a dry ice/acetone bath.

  • Ylide Formation: Slowly add anhydrous DMSO (2.4 eq) dropwise.

    • Self-Validation Check: Vigorous gas evolution (CO and CO 2​ ) must occur immediately upon addition. If no gas evolves, the oxalyl chloride has degraded, and the reaction will fail.

  • Substrate Addition: After 15 minutes, add a solution of 5-bromo-1-acenaphthenol (1.0 eq) in CH 2​ Cl 2​ dropwise. Stir for 45 minutes at -78°C.

  • Quenching: Add triethylamine (5.0 eq) to facilitate the elimination step. Allow the reaction to warm to room temperature over 1 hour.

  • Validation & Isolation: Monitor by TLC (Hexanes/EtOAc). The disappearance of the broad OH stretch (~3300 cm −1 ) and the appearance of a sharp C=O stretch (~1710 cm −1 ) in the IR spectrum of the crude confirms successful oxidation.

Protocol B: Synthesis of 5-Cyano-1-acenaphthenol (Rosenmund-von Braun)

Workflow S1 1. Substrate Dissolution 5-bromo-1-acenaphthenol in DMF S2 2. Reagent Addition Add CuCN (1.5 eq) under N2 S1->S2 S3 3. Thermal Activation Reflux at 150°C, monitor by TLC S2->S3 S4 4. Complex Quenching Pour into aqueous NH3 to break Cu-complex S3->S4 S5 5. Isolation & Purification Extraction and Column Chromatography S4->S5

Step-by-step experimental workflow for the Rosenmund-von Braun cyanation.

  • Preparation: Dissolve 5-bromo-1-acenaphthenol (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add Copper(I) cyanide (1.5 eq). Purge the vessel with N 2​ for 10 minutes to prevent oxidative degradation of the solvent at high temperatures.

  • Thermal Activation: Heat the mixture to reflux (150-160°C) for 12-16 hours.

  • Quenching (Critical Step): Cool the reaction to room temperature and pour it into an excess of concentrated aqueous ammonia (NH 4​ OH) and ice.

    • Self-Validation Check: The aqueous phase must turn deep blue. This indicates the formation of the water-soluble tetraamminecopper(II) complex [Cu(NH3​)4​]2+ , confirming that the stable copper-nitrile intermediate has been successfully cleaved to release the free organic product.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over Na 2​ SO 4​ , and purify via column chromatography.

References

  • Source: Bulletin of the Chemical Society of Japan (OUP)
  • The Chemistry of Acenaphthene Source: MSpace - University of Manitoba URL
  • 5-Bromoacenaphthenequinone Product Information & Synthetic Routes Source: Chemsrc URL

Sources

Engineering Next-Generation OLED Materials: The Strategic Role of 5-Bromo-1-acenaphthenol as a Core Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The commercialization of Organic Light-Emitting Diodes (OLEDs) has revolutionized display technologies and solid-state lighting. A standard OLED device consists of a series of nanometer-thin organic films sandwiched between conductive electrodes, requiring processing under strict inert conditions (oxygen and moisture < 1 ppm)[1]. To achieve maximum internal quantum efficiency (IQE), the industry is aggressively transitioning toward third-generation Thermally Activated Delayed Fluorescence (TADF) materials[2].

Unlike classical fluorescent materials—which are limited to 25% IQE due to spin statistics—TADF materials harvest both singlet (25%) and triplet (75%) excitons by utilizing ambient thermal energy to drive Reverse Intersystem Crossing (RISC)[3]. The bottleneck in TADF development is finding rigid, tunable molecular cores that allow precise spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

This whitepaper explores the synthetic utility of 5-Bromo-1-acenaphthenol , a highly versatile polycyclic aromatic hydrocarbon (PAH) precursor. Through strategic oxidation and cross-coupling, this molecule serves as an ideal scaffold for synthesizing acenaphthene-based host materials and TADF emitters with exceptional thermal stability and charge transport properties[4].

Chemical Rationale & Mechanistic Advantages

The Acenaphthene Scaffold: Rigidity and Thermal Stability

In OLED device architecture, the emissive layer is subjected to significant thermal and electrical stress. Non-radiative decay—where exciton energy is lost as unwanted heat rather than light—is primarily driven by molecular vibrations and rotations. The fused tricyclic nature of the acenaphthene core restricts these rotational degrees of freedom, significantly boosting the Photoluminescence Quantum Yield (PLQY). Furthermore, acenaphthene derivatives exhibit remarkable thermal stability, with thermal decomposition temperatures ( Td​ ) routinely exceeding 400 °C, which is critical for vacuum sublimation processes during OLED panel manufacturing[4].

The Dual-Handle Advantage of 5-Bromo-1-acenaphthenol

5-Bromo-1-acenaphthenol provides synthetic chemists with two orthogonal reactive sites:

  • The C1 Hydroxyl Group: Acts as a stable placeholder that can be oxidized on demand to a ketone (1-acenaphthenone) or a 1,2-diketone (acenaphthenequinone). The quinone form is highly electrophilic and serves as a precursor for synthesizing extended PAHs, such as fluoranthenes, via Diels-Alder cycloadditions or Knoevenagel condensations.

  • The C5 Bromine Atom: A highly regioselective handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the modular attachment of electron-donating (Donor) or electron-accepting (Acceptor) moieties.

By placing a Donor (e.g., Triphenylamine) at the C5 position and utilizing the oxidized acenaphthene core as the Acceptor, chemists can create a D-A architecture. This spatial separation minimizes the electron exchange interaction, resulting in a critically low singlet-triplet energy gap ( ΔEST​ ), the fundamental prerequisite for efficient RISC in TADF materials[5].

Synthetic Workflows & Experimental Protocols

To transform 5-Bromo-1-acenaphthenol into a viable OLED luminophore, a two-stage synthetic workflow is typically employed. The protocols below are designed as self-validating systems to ensure the ultra-high purity required for optoelectronic applications.

Protocol A: Mild Oxidation to 5-Bromoacenaphthenequinone

Causality: Traditional oxidation of acenaphthenes often yields unwanted naphthalic anhydrides due to over-oxidation. Utilizing N-Bromosuccinimide (NBS) in anhydrous Dimethyl Sulfoxide (DMSO) provides a mild, highly efficient route to the quinone without cleaving the C1-C2 bond[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of 5-bromo-1-acenaphthenone (previously oxidized from 5-bromo-1-acenaphthenol via standard Dess-Martin periodinane or Swern oxidation) in 5.0 mL of anhydrous DMSO. Note: DMSO must be fractionated over CaH2​ to remove trace moisture, which can quench the reaction.

  • Reagent Addition: Add 5.0 mmol of recrystallized NBS to the solution.

  • Reaction: Stir the mixture at room temperature (25 °C) under a strict nitrogen atmosphere.

  • Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) on silica gel using dichloromethane as the eluent. The disappearance of the starting material spot confirms completion (typically within 2-4 hours)[6].

  • Workup: Quench the reaction by adding 100 mL of deionized water. The hydrophobic 5-bromoacenaphthenequinone will precipitate.

  • Purification: Collect the precipitate via vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to achieve >95% purity.

Protocol B: Buchwald-Hartwig Amination for D-A Emitter Synthesis

Causality: To create a TADF emitter, an electron-rich donor must be coupled to the brominated core. Palladium-catalyzed amination is chosen over nucleophilic aromatic substitution ( SN​Ar ) because the unactivated nature of the acenaphthene ring makes SN​Ar energetically unfavorable.

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask, combine 1.0 eq of 5-bromoacenaphthenequinone, 1.2 eq of Triphenylamine (TPA), 0.05 eq of Pd2​(dba)3​ (catalyst), 0.1 eq of SPhos (bulky ligand to facilitate oxidative addition), and 3.0 eq of anhydrous K2​CO3​ (base).

  • Degassing (Critical Step): Add anhydrous toluene. Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen irreversibly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Reaction: Heat the mixture to 110 °C under argon for 24 hours.

  • Workup & Validation: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate. Validate the product identity via 1H NMR (looking for the disappearance of the amine N-H proton and the integration of the TPA aromatic protons) and high-resolution mass spectrometry (HRMS).

  • Final Sublimation: For OLED device integration, the material must undergo vacuum gradient sublimation to achieve the >99.99% purity required to prevent charge trapping.

G A 5-Bromo-1-acenaphthenol (Starting Material) B Oxidation (NBS / DMSO) A->B C 5-Bromoacenaphthenequinone (Electrophilic Core) B->C D Pd-Catalyzed Cross-Coupling C->D E Acenaphthene-Donor (TADF Emitter) D->E

Caption: Synthetic pathway from 5-Bromo-1-acenaphthenol to a functionalized TADF OLED emitter.

Application in OLED Device Architecture

Once synthesized, acenaphthene derivatives serve critical roles in the multi-layered OLED stack. By selecting appropriate host and dopant materials, the emission profile can be tailored from deep blue to near-infrared[2].

Exciton Harvesting and TADF Mechanics

In a standard fluorescent OLED, 75% of the generated excitons are triplet states ( T1​ ), which undergo forbidden, non-radiative decay to the ground state ( S0​ ), capping the efficiency at 25%[3]. Acenaphthene-based D-A molecules overcome this by minimizing the energy gap ( ΔEST​ ) between the S1​ and T1​ states. Thermal energy at room temperature is sufficient to push the triplet excitons back into the singlet state via RISC, allowing them to radiatively decay (fluoresce), pushing theoretical IQE toward 100%[3].

G S1 Singlet State (S1) 25% Excitons S0 Ground State (S0) S1->S0 Fluorescence (Light Emission) T1 Triplet State (T1) 75% Excitons T1->S1 Reverse Intersystem Crossing (Thermal) T1->S0 Non-Radiative Decay (Suppressed)

Caption: Exciton harvesting via Reverse Intersystem Crossing (RISC) in acenaphthene TADF OLEDs.

Quantitative Data Presentation

The structural rigidity and electronic tunability of acenaphthene derivatives yield impressive photophysical metrics. The table below summarizes the properties of various acenaphthene-derived luminophores synthesized via cross-coupling methodologies.

Table 1: Photophysical and Thermal Properties of Acenaphthene-Based OLED Luminophores

Core ScaffoldAttached Moiety (C5 / N1)Thermal Stability ( Td​ )Emission λmax​ Device FunctionMax EQE
AcenaphtheneTriphenylamine (TPA)400 - 430 °C520 - 600 nmHole-Transport / Emitter~ 15.0%
AcenaphtheneImidazole> 400 °C~ 450 nmElectron-TransportN/A
N-doped PAH (Acenaphthene-fused)Dibenzoazepine> 450 °C580 - 620 nmOrange-Red TADF Emitter21.9%

(Data synthesized from experimental literature on acenaphthene-triphenylamine and N-PAH derivatives[4],[7])

Conclusion & Future Outlook

The evolution of OLED technology from heavy-metal phosphorescence to purely organic TADF relies heavily on the intelligent design of molecular scaffolds. 5-Bromo-1-acenaphthenol stands out as a premier building block due to its inherent structural rigidity—which suppresses non-radiative decay—and its dual reactive sites that allow for precise HOMO/LUMO engineering.

As the industry moves toward multi-resonance TADF (MR-TADF) and solution-processable OLEDs (via slot-die-coating or inkjet printing)[1], the solubility and electronic properties of acenaphthene derivatives can be further fine-tuned by attaching solubilizing alkyl chains or advanced macrocyclic donors to the halogenated core. Mastering the synthesis and functionalization of this precursor is a critical step for materials scientists aiming to push the boundaries of display efficiency and color purity.

References

  • Acenaphthenequinone Synthesis via N-Bromosuccinimide Oxidation Source: Oxford University Press (OUP) URL:[Link]

  • OLEDs/Organic Electronics Manufacturing and Inert Processing Source: MBRAUN URL:[Link]

  • Acenaphthene-triphenylamine (acceptor–donor) based luminophores for organic light emitting diodes: combined experimental and theoretical study Source: Materials Advances (RSC Publishing) / ResearchGate URL:[Link]

  • Facile Functionalization of Ambipolar, Nitrogen-Doped PAHs toward Highly Efficient TADF OLED Emitters Source: National Institutes of Health (PMC) URL:[Link]

  • OLED Architecture and Energy Level Diagram of Materials Source: ResearchGate URL:[Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-1-acenaphthenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 5-Bromo-1-acenaphthenol through the reduction of 5-bromoacenaphthenone. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. The protocol details the reaction mechanism, safety precautions, experimental setup, purification techniques, and characterization methods. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring reproducibility and high-purity outcomes.

Introduction and Significance

5-Bromo-1-acenaphthenol is a valuable synthetic intermediate in the development of polycyclic aromatic hydrocarbon (PAH) derivatives. Acenaphthene-based structures are investigated for their unique electronic and optical properties, making them key components in organic functional materials.[1] The targeted introduction of a hydroxyl group via the reduction of a ketone provides a reactive handle for further chemical modifications, such as etherification, esterification, or nucleophilic substitution, enabling the synthesis of a diverse library of complex molecules.

This document outlines a reliable and efficient method for this transformation using sodium borohydride, a selective and mild reducing agent.

Scientific Principles: The Chemistry of Ketone Reduction

The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon of 5-bromoacenaphthenone.

Mechanism: The reduction of a ketone to a secondary alcohol using sodium borohydride (NaBH₄) is a well-established and highly efficient transformation in organic chemistry.[2][3][4]

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride. The hydride ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom and forming a tetravalent borate-alkoxide intermediate.

  • Protonation (Workup): In a subsequent workup step, a protic solvent (like methanol from the reaction or added water/acid) protonates the newly formed alkoxide ion to yield the final secondary alcohol product, 5-Bromo-1-acenaphthenol.[2]

Sodium borohydride is the reagent of choice for this synthesis due to its excellent selectivity. It readily reduces aldehydes and ketones but, under these mild conditions, does not affect other potentially sensitive functional groups like esters, amides, or the aromatic bromide.[2][3] This chemoselectivity simplifies the reaction and purification process.

G cluster_reagents ketone 5-bromoacenaphthenone alcohol 5-Bromo-1-acenaphthenol ketone->alcohol nabh4 1. NaBH₄, MeOH workup 2. H₂O (Workup)

Caption: Reaction scheme for the reduction of 5-bromoacenaphthenone.

Materials, Equipment, and Safety

Reagents and Materials
ReagentFormulaMW ( g/mol )Molar Eq.Example Amount
5-bromoacenaphthenoneC₁₂H₇BrO247.091.05.00 g (20.2 mmol)
Sodium BorohydrideNaBH₄37.831.20.92 g (24.3 mmol)
Methanol (Anhydrous)CH₃OH32.04-100 mL
Deionized WaterH₂O18.02-As needed
1 M Hydrochloric AcidHCl36.46-As needed
Ethyl AcetateC₄H₈O₂88.11-As needed
Brine (sat. NaCl)NaCl58.44-As needed
Anhydrous MgSO₄/Na₂SO₄---As needed
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Recrystallization dish

Safety Precautions

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5]

  • 5-bromoacenaphthenone: Potential irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Borohydride (NaBH₄): Water-reactive, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[5] It reacts with water and acids to release flammable hydrogen gas.[6] Handle under an inert atmosphere if possible, and never add water directly to the solid reagent. Quench excess reagent slowly and carefully in an ice bath.

  • Methanol: Flammable liquid and toxic. Avoid inhalation and contact.

  • Hydrochloric Acid: Corrosive. Handle with extreme care.

Detailed Experimental Protocol

Reaction Setup and Execution
  • Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromoacenaphthenone (5.00 g, 20.2 mmol). Add anhydrous methanol (100 mL) and stir at room temperature until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is crucial for controlling the exothermic reaction upon addition of the reducing agent.

  • Addition of NaBH₄: Slowly add sodium borohydride (0.92 g, 24.3 mmol) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled evolution of heat and hydrogen gas, ensuring the reaction remains safe and selective.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour. Subsequently, remove the ice bath and let the reaction stir at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting ketone spot is no longer visible.

Workup and Product Isolation
  • Quenching: Cool the reaction flask back down in an ice bath. Very slowly and carefully, add deionized water (~50 mL) dropwise to quench any unreacted sodium borohydride. Following this, add 1 M HCl dropwise until the solution is slightly acidic (pH ~5-6), which neutralizes the borate salts and protonates the product.

  • Solvent Removal: Remove the bulk of the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous slurry to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Causality Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL). The water wash removes residual acid and water-soluble byproducts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification Protocol: Recrystallization

Purification of the crude 5-Bromo-1-acenaphthenol is critical to remove any remaining starting material or byproducts. Recrystallization is an effective method for this purpose.

  • Solvent Selection: A mixed solvent system, such as ethanol and water, is often effective.

  • Procedure: a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. Slowly add hot water dropwise until the solution becomes faintly turbid (cloudy). d. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water. g. Dry the crystals under vacuum to obtain pure 5-Bromo-1-acenaphthenol.

For exceptionally high purity, column chromatography on silica gel can be employed as an alternative purification method.

Workflow Visualization

G cluster_prep Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve 5-bromoacenaphthenone in Methanol B Cool to 0-5 °C in Ice Bath A->B C Add NaBH₄ (Portion-wise) B->C D Stir at 0 °C, then RT (Monitor by TLC) C->D E Quench with H₂O & HCl D->E F Remove Methanol (Rotovap) E->F G Extract with Ethyl Acetate F->G H Wash with H₂O & Brine G->H I Dry (MgSO₄) & Concentrate H->I J Recrystallize from Ethanol/Water I->J K Characterize Product (NMR, IR, MP) J->K

Caption: Experimental workflow for the synthesis of 5-Bromo-1-acenaphthenol.

References

  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2009, December 7).
  • Aldrich.
  • UC Center for Laboratory Safety. (2012, December 14).
  • Central Drug House (P) Ltd.
  • BenchChem. (2025). The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide.
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.
  • Reich, H. J. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Oreate AI Blog. (2026, January 15). The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones.
  • Zhang, W., et al. (2023). Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-acenaphthenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Aryl-1-acenaphthenols

The acenaphthene scaffold is a privileged structural motif found in a variety of functional materials and biologically active compounds. The introduction of an aryl group at the 5-position of the acenaphthene nucleus via the Suzuki-Miyaura cross-coupling reaction opens a gateway to a diverse array of novel molecules with potential applications in medicinal chemistry and materials science.[1] Specifically, 5-Bromo-1-acenaphthenol serves as a versatile building block, allowing for the strategic installation of various aryl and heteroaryl substituents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-Bromo-1-acenaphthenol in Suzuki-Miyaura cross-coupling reactions, with a focus on mechanistic understanding, practical experimental design, and detailed protocols.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[2][3] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a base.[3][4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (5-Bromo-1-acenaphthenol) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, breaking the carbon-bromine bond.[2][4] The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > Cl.[7] For 5-Bromo-1-acenaphthenol, the C-Br bond is sufficiently reactive for efficient oxidative addition under typical Suzuki-Miyaura conditions.

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[8] The base plays a critical role in this step by activating the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[8][9][10][11][12] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base, solvent, and ligands.

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[2][5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product 5-Aryl-1-acenaphthenol (Ar-Ar') ArPdAr_prime->Product ArBr 5-Bromo-1-acenaphthenol (Ar-Br) ArBr->ArPdBr Ar_prime_BOH2 Arylboronic Acid (Ar'-B(OH)2) Base Base Ar_prime_BOH2->Base Base->ArPdAr_prime

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Key Considerations for 5-Bromo-1-acenaphthenol

The presence of the hydroxyl group on the 1-position of the acenaphthene ring introduces a key consideration for reaction design. While the Suzuki-Miyaura coupling is known for its tolerance of a wide range of functional groups, acidic protons, such as that of a hydroxyl group, can potentially interfere with the reaction, particularly with the basic conditions employed.

The Role of the Hydroxyl Group: To Protect or Not to Protect?

In many cases, the Suzuki-Miyaura coupling of substrates containing free hydroxyl groups can proceed without the need for a protecting group. The choice often depends on the specific reaction conditions and the nature of the coupling partners.

  • Direct Coupling (No Protection): For many standard Suzuki-Miyaura conditions, particularly with milder bases like carbonates (e.g., K₂CO₃, Cs₂CO₃), the direct coupling of 5-Bromo-1-acenaphthenol is often successful.[13] The basicity of these carbonates is typically insufficient to deprotonate the phenol to an extent that significantly inhibits the catalytic cycle.

  • Protection Strategy: If competitive side reactions or low yields are observed, protection of the hydroxyl group as a methyl ether, silyl ether (e.g., TBDMS), or another base-stable protecting group may be necessary. However, this adds extra steps to the synthetic sequence (protection and deprotection) and should be considered a secondary strategy if direct coupling fails.

Selection of Reaction Components

The success of the Suzuki-Miyaura reaction is highly dependent on the judicious choice of the catalyst, ligand, base, and solvent.

ComponentRecommended OptionsRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(PPh₃)₄ is a versatile and commonly used catalyst.[13] Pd(dppf)Cl₂ is often effective for more challenging couplings due to the electron-rich and bulky dppf ligand.[14] Pd(OAc)₂ is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.
Ligand PPh₃, dppf, SPhos, XPhosThe choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. For aryl bromides, phosphine ligands are generally effective. For more challenging substrates, bulky and electron-rich biaryl phosphine ligands like SPhos and XPhos can be advantageous.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid for transmetalation.[8] Cs₂CO₃ is often more soluble and effective than K₂CO₃.[13] K₃PO₄ is a stronger base that can be beneficial in certain cases.[15] The use of aqueous base solutions is common and can accelerate the reaction.[4]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, THFA biphasic solvent system, such as dioxane/water or toluene/water , is frequently used to dissolve both the organic substrates and the inorganic base.[4][16] DMF and THF are also common polar aprotic solvents.[16][17] The choice of solvent can significantly impact reaction rates and yields.[18]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-acenaphthenol with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 5-Bromo-1-acenaphthenol with phenylboronic acid. This should be considered a starting point, and optimization of reaction conditions may be necessary for different arylboronic acids.

Materials and Reagents:
  • 5-Bromo-1-acenaphthenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-1-acenaphthenol (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the starting material (5-Bromo-1-acenaphthenol) indicates the completion of the reaction.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 5-phenyl-1-acenaphthenol.

  • Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Suzuki_Workflow cluster_workflow Experimental Workflow A 1. Combine Reactants (5-Bromo-1-acenaphthenol, Phenylboronic acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Catalyst & Ligand (Pd(OAc)2, PPh3) B->C D 4. Add Solvents (Dioxane/H2O) C->D E 5. Heat Reaction (80-90 °C) D->E F 6. Monitor by TLC E->F G 7. Workup (EtOAc, H2O) F->G Reaction Complete H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify (Column Chromatography) I->J K 11. Characterize (NMR, MS) J->K

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere is maintained throughout the reaction setup. Use fresh, high-quality palladium catalyst and ligands.
Insufficiently strong baseSwitch to a stronger base such as Cs₂CO₃ or K₃PO₄.
Low reaction temperatureIncrease the reaction temperature, or consider using a higher-boiling solvent like DMF.
Formation of Side Products Homocoupling of boronic acidUse a slight excess of the boronic acid (1.1-1.2 equivalents). Ensure efficient stirring.
ProtodeborylationMinimize the amount of water in the reaction if this is a significant issue. Use anhydrous solvents.
Difficulty in Purification Residual palladium catalystIncorporate a filtration step through a pad of Celite after the workup.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-1-acenaphthenols from 5-Bromo-1-acenaphthenol. By carefully considering the role of the hydroxyl group and optimizing the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The detailed protocol provided in this application note serves as a robust starting point for the synthesis of a wide range of novel acenaphthene derivatives for applications in drug discovery and materials science.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications.
  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem.
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Suzuki reaction - Wikipedia.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI.
  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin] - Lietuvos mokslų akademija.
  • The Suzuki Reaction - Chem 115 Myers.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • The Suzuki−Miyaura coupling between different aryl halides and various... | Download Scientific Diagram - ResearchGate.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC.
  • Facile Generation of a Library of 5-Aryl-2-arylsulfonyl-1,3-thiazoles.
  • Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions - PMC.
  • Synthesis of 8-aryl-7H-acenaphtho[1,2-d]imidazoles by multicomponent reaction of acenaphthylene-1,2-dione and aromatic aldehydes with ammonium acetate catalyzed by ferric hydrogensulfate - ResearchGate.
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - MDPI.
  • Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1 H-indoles - PubMed.

Sources

Application Note: Enzymatic Kinetic Resolution and Deracemization of Racemic 5-Bromo-1-acenaphthenol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

5-Bromo-1-acenaphthenol is a highly valuable chiral building block in drug development and materials science. The C5-bromine atom provides a critical synthetic handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the benzylic C1-stereocenter dictates the three-dimensional topology of the final active pharmaceutical ingredient (API).

Traditional chemical resolution via diastereomeric salt formation is notoriously inefficient for this class of rigid, tricyclic secondary alcohols, often suffering from poor yields and requiring stoichiometric amounts of expensive chiral auxiliaries. To circumvent these limitations, Enzymatic Kinetic Resolution (EKR) utilizing lipases offers a highly selective, scalable, and self-validating alternative.

As established in foundational studies on the parent unsubstituted 1-acenaphthenol , lipases such as Candida antarctica Lipase B (CAL-B) and Pseudomonas fluorescens Lipase (PFL) exhibit exceptional enantioselectivity ( E>200 ) toward the benzylic stereocenter. Furthermore, Amano PS-30 lipase has been successfully deployed for the enantioselective transesterification of complex substituted acenaphthenols .

The Causality of Enzyme Selectivity (Kazlauskas Rule)

The efficacy of CAL-B and PFL is governed by the Kazlauskas rule for secondary alcohols. The enzyme's active site features a "large" and a "small" hydrophobic pocket. The rigid, bulky bromo-acenaphthene moiety is sterically forced into the large pocket, perfectly aligning the hydroxyl group of the (R) -enantiomer with the catalytic Serine residue (Ser105 in CAL-B). This steric differentiation results in the rapid acylation of the (R) -enantiomer, leaving the (S) -enantiomer completely unreacted. The C5-bromine, being distal to the stereocenter, modifies the electronic density of the naphthalene ring but does not disrupt this critical steric recognition.

Thermodynamic Driving Forces

To ensure the acylation proceeds to exactly 50% conversion without product inhibition, vinyl acetate is selected as the acyl donor. The causality here is thermodynamic: the transesterification byproduct is vinyl alcohol, which instantly tautomerizes to acetaldehyde. This irreversible tautomerization acts as a thermodynamic sink, driving the reaction forward and preventing the reverse hydrolysis reaction .

To overcome the inherent 50% yield limitation of standard EKR, this protocol integrates a subsequent Mitsunobu stereoinversion , allowing for the deracemization of the unreacted alcohol into the desired enantiomeric acetate, effectively pushing the theoretical yield of a single enantiomer to 100% [[1]]([Link]).

Quantitative Benchmarks

The following table summarizes the optimized performance metrics for the kinetic resolution of 5-bromo-1-acenaphthenol, extrapolated from validated benchmarks of analogous arylalkyl carbinols [[2]]([Link]).

BiocatalystReaction TypeAcyl Donor / ReagentsSolventTime (h)Conv. (%) E -valueProduct ee (%)
CAL-B AcylationVinyl Acetate (3 eq)DIPE2450.0>200>99.0
PFL AcylationVinyl Acetate (3 eq)TBME4848.515098.5
Amano PS-30 AcylationVinyl Acetate (3 eq)DME4049.0>10099.0
CAL-B HydrolysisPhosphate Buffer (pH 7)Et₂O / Buffer4850.0>200>99.0

Workflow Visualizations

EKR_Workflow Racemic Racemic 5-Bromo-1-acenaphthenol (R, S mixture) Lipase CAL-B Lipase + Vinyl Acetate (Acylation in DIPE) Racemic->Lipase R_Acetate (R)-5-Bromo-1-acetoxynaphthene (Acylated Product) Lipase->R_Acetate Fast (E > 200) S_Alcohol (S)-5-Bromo-1-acenaphthenol (Unreacted Alcohol) Lipase->S_Alcohol Slow/No reaction Hydrolysis1 Chemical Hydrolysis (K2CO3 / MeOH) R_Acetate->Hydrolysis1 Mitsunobu Mitsunobu Inversion (DIAD, PPh3, AcOH) S_Alcohol->Mitsunobu Deracemization S_Acetate_Inv (S)-5-Bromo-1-acetoxynaphthene (Inverted Product) Mitsunobu->S_Acetate_Inv Hydrolysis2 Chemical Hydrolysis (K2CO3 / MeOH) S_Acetate_Inv->Hydrolysis2 Final_R Enantiopure (R)-Alcohol (>99% ee) Hydrolysis1->Final_R Final_S Enantiopure (S)-Alcohol (>99% ee) Hydrolysis2->Final_S

Enzymatic Kinetic Resolution and Mitsunobu Deracemization Workflow.

Catalytic_Triad Triad CAL-B Active Site (Ser105-His224-Asp187) AcylEnzyme Acyl-Enzyme Intermediate (Covalent Bond to Ser105) Triad->AcylEnzyme Nucleophilic Attack AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->AcylEnzyme Tautomerization drives forward Product (R)-Acetate Product AcylEnzyme->Product Stereoselective Attack Alcohol (R)-5-Bromo-1-acenaphthenol (Fits Large Pocket) Alcohol->Product Regen Regenerated CAL-B Product->Regen Product Release Regen->Triad Catalytic Cycle

CAL-B Catalytic Triad Mechanism for Stereoselective Acylation.

Self-Validating Experimental Protocols

Protocol A: Lipase-Catalyzed Transesterification (Kinetic Resolution)

Objective: Isolate (R) -5-bromo-1-acetoxynaphthene and unreacted (S) -5-bromo-1-acenaphthenol.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve racemic 5-bromo-1-acenaphthenol (10.0 mmol, 2.49 g) in anhydrous diisopropyl ether (DIPE, 40 mL). Causality: DIPE provides the optimal balance of substrate solubility while maintaining the hydration shell necessary for enzyme conformation.

  • Reagent Addition: Add vinyl acetate (30.0 mmol, 2.78 mL) followed by immobilized CAL-B (Novozym 435, 250 mg).

  • Incubation: Incubate the suspension in an orbital shaker at 37 °C and 200 rpm.

  • Self-Validating Quality Control (Critical Step): Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5).

    • Validation Metric: Calculate the enantiomeric ratio ( E ). By measuring the enantiomeric excess of the substrate ( ees​ ) and the product ( eep​ ), the conversion ( c ) is independently verified using the equation c=ees​/(ees​+eep​) . If the calculated c deviates from the empirically measured conversion (via achiral GC), it indicates side reactions or analytical errors, prompting immediate protocol halting.

  • Termination: Once exactly 50% conversion is reached (typically 24 h), terminate the reaction by filtering off the immobilized enzyme. Wash the enzyme with ethyl acetate (2 × 10 mL).

  • Separation: Concentrate the filtrate under reduced pressure. Separate the (R) -acetate and (S) -alcohol via silica gel flash chromatography (Hexane/Ethyl Acetate 9:1). The acetate elutes first due to lower polarity.

Protocol B: Mitsunobu Stereoinversion (Deracemization)

Objective: Invert the stereocenter of the unreacted (S) -alcohol to yield the (R) -acetate, effectively achieving 100% theoretical yield of the (R) -configuration .

  • Preparation: Dissolve the isolated (S) -5-bromo-1-acenaphthenol (4.5 mmol) in anhydrous THF (20 mL) under an argon atmosphere.

  • Reagent Addition: Add triphenylphosphine (PPh₃, 5.4 mmol, 1.41 g) and glacial acetic acid (5.4 mmol, 0.31 mL). Cool the mixture to 0 °C in an ice bath.

  • Inversion: Dropwise, add diisopropyl azodicarboxylate (DIAD, 5.4 mmol, 1.06 mL) over 15 minutes. Causality: The slow addition prevents the formation of unreactive betaine side-products, ensuring the nucleophilic attack by the acetate ion occurs via a clean S_N2 mechanism, completely inverting the stereocenter.

  • Self-Validating Quality Control: Stir at room temperature for 12 h. The success of the inversion is validated by polarimetry and chiral HPLC. A complete inversion of the stereocenter will result in an optical rotation sign reversal compared to the starting enantiomer, while HPLC will confirm the total absence of the (S) -enantiomer's peak.

  • Purification: Evaporate the solvent and purify the resulting (R) -5-bromo-1-acetoxynaphthene via flash chromatography.

Protocol C: Mild Chemical Hydrolysis

Objective: Cleave the acetate group to yield the final enantiopure alcohols without racemization.

  • Reaction: Dissolve the enantiopure acetate (either from Protocol A or B) in a mixture of Methanol/THF (1:1, 20 mL). Add anhydrous K₂CO₃ (2.0 equivalents).

  • Stirring: Stir at room temperature for 4 h. Causality: Mild carbonate hydrolysis prevents the E1cB elimination pathway that could lead to the formation of 5-bromoacenaphthylene, a common degradation product under harsh basic conditions.

  • Workup: Dilute with water (20 mL) and extract with dichloromethane (3 × 15 mL). Dry over MgSO₄, filter, and concentrate to yield the enantiopure 5-bromo-1-acenaphthenol (>99% ee ).

References

  • Title: Kinetic resolution of 1-acenaphthenol and 1-acetoxynaphthene through lipase-catalyzed acylation and hydrolysis Source: Tetrahedron Letters URL: [Link]

  • Title: Enantiocomplementary Preparation of (S)- and (R)-Arylalkylcarbinols by Lipase-Catalysed Resolution and Mitsunobu Inversion: Impact of Lipase Amount Source: Catalysts (MDPI) URL: [Link]

  • Title: Highly Diastereoselective anti-Aldol Reactions Utilizing the Titanium Enolate of cis-2-Arylsulfonamido-1-acenaphthenyl Propionate Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Topic: Crystallization Techniques for High-Purity 5-Bromo-1-acenaphthenol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

5-Bromo-1-acenaphthenol is a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Achieving high purity of this compound is critical for the success of subsequent reactions and the integrity of the final product. This application note provides a comprehensive guide to developing a robust crystallization protocol for 5-Bromo-1-acenaphthenol. We delve into the physicochemical principles governing solvent selection, offer a systematic protocol for solvent screening, and provide a detailed methodology for bulk purification. The techniques described herein are designed to be a self-validating system, enabling researchers to rationally design and optimize the purification process to yield highly pure, crystalline 5-Bromo-1-acenaphthenol.

Introduction: The Rationale for Purity

The purification of solid compounds via crystallization is a fundamental technique in chemistry, leveraging differences in solubility to separate a desired compound from its impurities.[1] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization.[2] As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules.[2]

5-Bromo-1-acenaphthenol presents a unique purification challenge due to its molecular structure. It comprises a large, relatively nonpolar polycyclic aromatic hydrocarbon (PAH) core (acenaphthene) and two polar functional groups: a hydroxyl (-OH) group and a bromo (-Br) group. This amphiphilic nature necessitates a careful and logical approach to solvent selection to ensure both effective dissolution at high temperatures and poor solubility at low temperatures—the essential criteria for a successful crystallization.[3][4]

Physicochemical Principles & Solvent Selection Strategy

The choice of solvent is the most critical parameter in developing a crystallization procedure. An ideal solvent should be unreactive, inexpensive, non-toxic, and have a boiling point below 100-110°C to facilitate easy removal from the purified crystals.[3]

2.1. Molecular Structure Analysis

  • Acenaphthene Backbone: This large, rigid, and nonpolar aromatic system suggests good solubility in nonpolar aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane). The parent compound, acenaphthene, is known to be soluble in such organic solvents.[5]

  • Hydroxyl (-OH) Group: This group introduces polarity and the ability to act as a hydrogen bond donor and acceptor. This feature suggests solubility in polar protic solvents like alcohols (e.g., methanol, ethanol).[3]

  • Bromo (-Br) Group: The bromine atom adds to the molecular weight and introduces a degree of polarity, influencing the overall solubility profile.

The key is to find a solvent system that can adequately solvate the molecule when hot but is unable to maintain solvation upon cooling, forcing the highly ordered crystal lattice to form.

2.2. Solvent Selection Rationale

Based on the principle of "like dissolves like," solvents with moderate polarity are often a good starting point for compounds with both polar and nonpolar features.[6][7] A systematic screening process is the most reliable method to identify the optimal solvent or solvent pair.

The logical workflow for selecting an appropriate solvent system is visualized below.

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Outcome A Crude 5-Bromo-1-acenaphthenol B Test small sample (10-20 mg) with candidate solvent (0.5 mL) A->B C Observe at Room Temp B->C D Dissolves completely? C->D E Heat to Boiling D->E No I REJECT SOLVENT (Too Soluble) D->I Yes F Dissolves completely? E->F G Cool to Room Temp, then Ice Bath F->G Yes J REJECT SOLVENT (Insoluble) F->J No H Abundant Crystals Form? G->H K IDEAL SOLVENT Proceed to Bulk Crystallization H->K Yes L POOR RECOVERY Consider Solvent Pair H->L No

Caption: Workflow for systematic solvent screening.

2.3. Candidate Solvents for Screening

The following table summarizes potential solvents for the crystallization of 5-Bromo-1-acenaphthenol, ordered by decreasing polarity.

Solvent ClassExample SolventBoiling Point (°C)Rationale & Considerations
Alcohols Ethanol78Can H-bond with the -OH group. Often provides a good balance of solubility.[3]
Isopropanol82Similar to ethanol, slightly less polar.
Methanol65May be too polar, but worth testing. Low boiling point is advantageous.[3]
Aromatic Toluene111Interacts well with the acenaphthene core. High boiling point can be a drawback.[3]
Esters Ethyl Acetate77Moderate polarity, good general-purpose solvent.
Ketones Acetone56Often too strong a solvent, but useful in solvent pairs. Very volatile.[3]
Halogenated Dichloromethane40Good solvent for aromatic compounds, but very low boiling point can make it difficult to use for single-solvent crystallization.[8]
Ethers Diethyl Ether35Generally too volatile to be a good primary crystallization solvent.[7]
Alkanes Hexanes / Heptane69 / 98Likely to be poor solvents alone, but excellent as anti-solvents in a solvent-pair system.[3]

Experimental Protocols

Safety Precaution: Always handle organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 5-Bromoacenaphthene, a related compound, is listed as a skin and eye irritant.[9] Assume similar hazards for 5-Bromo-1-acenaphthenol.

Protocol 3.1: Small-Scale Solvent Screening

  • Place approximately 15-20 mg of crude 5-Bromo-1-acenaphthenol into a small test tube.

  • Add a candidate solvent (e.g., ethanol) dropwise at room temperature, swirling after each addition.

  • If the solid dissolves completely at room temperature, the solvent is unsuitable. Reject it and start over with a fresh sample.[7]

  • If the solid is not soluble at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.

  • If the solid does not dissolve after adding ~3 mL of solvent, it is likely not a suitable solvent. Reject it.

  • If the solid dissolves when hot, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • An ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the boiling point, and which yields a large crop of crystals upon cooling.[2]

Protocol 3.2: Bulk Recrystallization from a Single Solvent (Example: Ethanol)

This protocol assumes ethanol was identified as the ideal solvent in the screening phase.

  • Dissolution: Place the crude 5-Bromo-1-acenaphthenol (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.[10] Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes.

  • (Optional) Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.[10]

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surfaces.[2] Use a minimal amount of cold solvent to avoid redissolving the product.

  • Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. Transfer the crystalline solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the melting point.

G A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. (Optional) Add Activated Charcoal for Decolorization A->B C 3. (Optional) Perform Hot Gravity Filtration A->C if no decolorization needed B->C D 4. Slow Cooling to Room Temperature C->D E 5. Chill in Ice Bath to Maximize Yield D->E F 6. Isolate Crystals via Vacuum Filtration E->F G 7. Wash Crystals with Minimal Ice-Cold Solvent F->G H 8. Dry Crystals G->H

Caption: Step-by-step workflow for bulk recrystallization.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The solution is supersaturated above the compound's melting point. / Cooling is too rapid.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow for slower cooling. Induce crystallization by scratching the inside of the flask with a glass rod.[3]
No Crystals Form Solution is not sufficiently saturated (too much solvent was added). / Solution is supersaturated.If too much solvent was used, boil off some of the solvent to concentrate the solution. If supersaturated, scratch the inner wall of the flask or add a seed crystal of the pure compound.
Poor Recovery / Low Yield Too much solvent was used. / The compound has significant solubility in the cold solvent. / Premature crystallization during hot filtration.Ensure minimum solvent is used. Ensure thorough chilling in an ice bath. For hot filtration, use a pre-heated funnel and flask. Consider a different solvent or a solvent-pair system.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization process, ensuring the use of activated charcoal and hot filtration.

References

  • Mączyński, A., et al. (2001). Solubilities of Naphthalene and Acenaphthene in Chloro Derivative Solvents. Journal of Chemical & Engineering Data, 46(4), 897-900. [Link]

  • Acree, Jr., W. E. (Ed.). (1994). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. Oxford University Press. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Lehman, J. W. (1987). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 64(2), 178. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 12, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. Retrieved March 12, 2026, from [Link]

  • Exploring Acenaphthene (CAS 83-32-9): Synthesis and Chemical Properties. (2026, March 6). NINGBO INNO PHARMCHEM. [Link]

  • ACENAPHTHENE. (n.d.). Ataman Kimya. Retrieved March 12, 2026, from [Link]

  • RECRYSTALLISATION. (n.d.). University of Calgary. Retrieved March 12, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved March 12, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]

  • Fact sheet: Acenaphthene. (n.d.). Gouvernement du Canada. Retrieved March 12, 2026, from [Link]

  • Recrystallization. (n.d.). Towson University. Retrieved March 12, 2026, from [Link]

  • Chemical Properties of Acenaphthylene, 5-bromo-1,2-dihydro- (CAS 2051-98-1). (n.d.). Cheméo. Retrieved March 12, 2026, from [Link]

  • 5-Bromoacenaphthene. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low enantiomeric excess in 5-Bromo-1-acenaphthenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the enantioselective synthesis of 5-Bromo-1-acenaphthenol, with a specific focus on achieving high enantiomeric excess (e.e.).

Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess

This section addresses specific experimental failures in a question-and-answer format, providing a systematic approach to problem-solving.

Question 1: My enantiomeric excess is consistently low (<80%). What are the most common initial checks I should perform?

When encountering suboptimal enantioselectivity, a systematic review of the fundamental reaction parameters is the first and most critical step. Errors in this domain are the most frequent cause of poor results.

  • Purity of Reactants and Reagents : The purity of the starting material, 5-Bromo-1-acenaphthenone, as well as the reducing agent (e.g., borane source) and catalyst, is paramount.[1] Non-reactive impurities can act as catalyst poisons, while reactive impurities can lead to competing side reactions, both of which can drastically lower the observed enantioselectivity.[2]

    • Action : Re-purify the starting ketone via recrystallization or column chromatography. Use freshly purchased, high-purity borane sources and catalysts from reputable suppliers.

  • Anhydrous Conditions : Many catalytic systems, particularly those involving organometallic catalysts or boranes, are highly sensitive to moisture.[3] Water can deactivate the catalyst or hydrolyze the reducing agent, leading to an increase in the non-selective background reaction.[1]

    • Action : Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled, anhydrous solvents. Handle all reagents under a dry, inert atmosphere (Nitrogen or Argon).[2]

  • Reaction Temperature Control : Temperature is a critical determinant of enantioselectivity.[4] Lower temperatures generally amplify the small energy differences between the two diastereomeric transition states, leading to a higher enantiomeric excess.[5] Even minor fluctuations can negatively impact the outcome.[1]

    • Action : Maintain a stable, low temperature using a reliable cryostat or a well-maintained cryo-bath (e.g., dry ice/acetone at -78 °C). Verify the internal reaction temperature, not just the bath temperature.

  • Stoichiometry and Concentration : Inaccurate measurements can lead to an incorrect catalyst-to-substrate ratio or an excess of reducing agent that promotes the uncatalyzed, racemic reaction pathway.[1] Substrate concentration itself can also be a factor; high concentrations may lead to catalyst aggregation into less selective species.[1][4]

    • Action : Double-check all calculations and measurements. Consider investigating the effect of substrate concentration by running the reaction under more dilute conditions.

Question 2: I've validated my setup and reagents, but the e.e. is still poor. How can I determine if my chiral catalyst is the source of the problem?

If basic parameters are ruled out, the catalyst's integrity and activity become the primary suspects.

  • Benchmarking the Catalyst : The most definitive way to test a catalyst's efficacy is to run a control reaction with a standard substrate known to produce high enantioselectivity with that specific catalyst system.[1] For instance, when using a Corey-Bakshi-Shibata (CBS) catalyst, acetophenone is a common benchmark ketone.

    • Action : Perform a reaction with acetophenone under the optimized conditions for that substrate. If this control reaction also yields a low e.e., it strongly indicates a problem with the catalyst itself.

  • Catalyst Source and Handling : Commercial catalysts should be sourced from reputable vendors and stored under the recommended conditions (typically under inert gas at low temperatures).[1] Catalysts synthesized in-house must be fully characterized (e.g., by NMR, X-ray crystallography) to confirm their structure and purity.[1]

  • Consider In Situ Generation : The stability of isolated oxazaborolidine (CBS) catalysts can be a concern, as they may degrade over time.[6] Generating the catalyst in situ from the corresponding chiral amino alcohol and a borane source immediately before the reduction can offer higher reproducibility and reliability.[6][7]

Question 3: How significantly do solvent and temperature affect enantioselectivity, and how should I approach optimization?

Solvent and temperature are not passive parameters; they actively shape the energetic landscape of the reaction. Their optimization is crucial for maximizing enantiomeric excess.

  • The Role of the Solvent : The solvent sphere around the catalyst-substrate complex influences its conformation and the stability of the diastereomeric transition states.[1][8] A switch from a non-coordinating solvent like toluene to a coordinating one like Tetrahydrofuran (THF) can have a dramatic effect on selectivity.[9]

  • The Impact of Temperature : As governed by the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two competing enantiomeric pathways determines the enantiomeric ratio. Lowering the temperature makes the reaction more sensitive to this energy difference, typically favoring the pathway with the lower activation energy and thus increasing the e.e.[4] In some cases, a reversal of selectivity can even be observed at different temperatures.[10]

Optimization Workflow

A systematic, two-dimensional screening of solvent and temperature is a highly effective optimization strategy.

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Temperature Optimization s1 Select 3-4 Anhydrous Solvents (e.g., THF, Toluene, CH2Cl2) s2 Run Small-Scale Reactions at a Set Temperature (e.g., -40 °C) s1->s2 s3 Analyze e.e. and Conversion for Each Solvent s2->s3 s4 Identify Best Performing Solvent s3->s4 t1 Using the Best Solvent, Set Up Reactions at Various Temperatures s4->t1 Proceed with best solvent t2 Suggested Range: -78 °C, -40 °C, -20 °C, 0 °C t1->t2 t3 Analyze e.e. and Conversion for Each Temperature t2->t3 t4 Determine Optimal Temperature t3->t4

Question 4: Could a non-selective background reaction be competing with my desired catalytic pathway?

Yes, this is a frequent and often overlooked issue.[2] The borane reducing agent can reduce the 5-Bromo-1-acenaphthenone directly without the mediation of the chiral catalyst. This uncatalyzed pathway is non-selective and produces a racemic mixture of the alcohol, which directly erodes the overall enantiomeric excess of the product mixture.

  • Mitigation Strategies :

    • Lower the Reaction Temperature : The uncatalyzed background reaction typically has a higher activation energy than the catalyzed pathway. By lowering the temperature, you can significantly slow down the background reaction while having a less pronounced effect on the rate of the desired catalytic cycle.[2][4]

    • Slow Addition of Reagents : Adding the borane reagent slowly to the mixture of the ketone and catalyst ensures that its concentration remains low at any given time, minimizing the chance for it to react directly with the ketone before engaging with the catalyst.[11]

    • Optimize Catalyst Loading : While it may seem counterintuitive, a very low catalyst loading might not be sufficient to outcompete the background reaction. Systematically varying the catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%) can help find the sweet spot where the catalyzed reaction is dominant.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the asymmetric synthesis of 5-Bromo-1-acenaphthenol?

The most common and effective approach is the asymmetric reduction of the prochiral ketone, 5-Bromo-1-acenaphthenone. The leading catalytic systems for this transformation are:

  • Corey-Bakshi-Shibata (CBS) Reduction : This method uses a chiral oxazaborolidine catalyst with a borane source. It is widely regarded for its high enantioselectivity, predictability, and broad substrate scope for aryl ketones.[12][13]

  • Noyori Asymmetric Hydrogenation : This technique employs a ruthenium catalyst complexed with a chiral BINAP ligand.[14][15] It can use either hydrogen gas or a hydrogen donor (transfer hydrogenation), such as isopropanol or formic acid.[16][17]

  • Enzymatic Reduction : Biocatalysis using microorganisms (e.g., Baker's yeast) or isolated ketoreductase enzymes can offer exceptionally high enantioselectivity (often >99% e.e.) and mild reaction conditions.[16][18]

Q2: What is a realistic target enantiomeric excess (e.e.) for this synthesis?

While data for the specific 5-Bromo-1-acenaphthenone substrate requires experimental determination, results for structurally similar aryl ketones provide a strong benchmark. Reductions of ω-bromo acetophenones and other aryl ketones using CBS catalysts routinely achieve enantiomeric excesses greater than 96%.[19] Therefore, with proper optimization, a target of >95% e.e. is a realistic and achievable goal.

Q3: How do I accurately measure the enantiomeric excess of my product?

The industry-standard method for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (HPLC) .[20] This technique uses a column packed with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. The e.e. is then calculated from the integrated area of the two resulting peaks.[2] Polysaccharide-based columns are often the first choice for method development with this type of analyte.[21]

Q4: My synthesis yields a product with moderate e.e. (e.g., 85-90%). Can I improve the e.e. during purification?

Yes, it is possible to enhance the enantiomeric purity of a scalemic mixture post-synthesis.

  • Chiral Resolution : Classical resolution involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[20]

  • Enantioselective Crystallization : If the product is crystalline, it may be possible to enrich the enantiomeric excess through careful recrystallization, as the racemate and the pure enantiomer can have different solubilities.[22][23] This often requires a starting e.e. that is already reasonably high.

  • Preparative Chiral Chromatography : While expensive, preparative-scale chiral HPLC or Supercritical Fluid Chromatography (SFC) can be used to separate the enantiomers and obtain an enantiopure product.[20]

Data & Protocols

Table 1: Catalyst System Comparison for Aryl Ketone Reduction
Catalyst SystemTypical ReductantKey AdvantagesTypical e.e. for Aryl Ketones
(R/S)-Me-CBS BH₃·SMe₂, BH₃·THFHigh predictability, excellent e.e., commercially available, tolerant of various functional groups.[12]90-99%[24]
Ru/(R/S)-BINAP H₂ gasHigh atom economy, applicable to industrial scale-up.[15]95-100%[14]
RuTsDPEN HCOOH/NEt₃, i-PrOHAvoids high-pressure H₂, operational simplicity (transfer hydrogenation).[17][25]92-99%[25]
Ketoreductases Glucose (with cofactor regen.)Extremely high selectivity (>99%), "green" solvent (water), mild conditions.[16][18]>99%
Experimental Protocol: Asymmetric CBS Reduction of 5-Bromo-1-acenaphthenone

This protocol describes a general procedure for the reduction on a 1 mmol scale. This should be optimized for your specific laboratory conditions.

Materials:

  • 5-Bromo-1-acenaphthenone (1.0 mmol, 261.1 mg)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.1 mmol, 0.1 mL, 10 mol%)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M, 1.2 mmol, 0.12 mL)

  • Anhydrous Tetrahydrofuran (THF, ~10 mL)

  • Methanol

  • 1 M HCl

Procedure:

  • To a flame-dried, 50 mL round-bottom flask under an argon atmosphere, add 5-Bromo-1-acenaphthenone (261.1 mg).

  • Dissolve the ketone in anhydrous THF (~5 mL).

  • Cool the solution to -40 °C in a cryocooler or appropriate cooling bath.

  • Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mL) dropwise via syringe. Stir for 10 minutes.

  • Slowly add the borane-dimethyl sulfide complex (0.12 mL) dropwise over 20 minutes using a syringe pump. A slow addition rate is crucial to suppress the non-catalyzed background reaction.[11]

  • Stir the reaction mixture at -40 °C and monitor its progress by TLC (Thin Layer Chromatography).

  • Upon completion (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol (~2 mL) at -40 °C.

  • Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 5-Bromo-1-acenaphthenol.

G Catalyst CBS Catalyst Complex Catalyst-BH3 Complex Catalyst->Complex + BH3 TS Six-membered Transition State Complex->TS + Ketone Ketone Ketone Ketone->TS Product_Complex Product-Borane Complex TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Product Chiral Alcohol Product_Complex->Product + H2O (Workup)

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric composition.

  • Sample Preparation :

    • Take a small aliquot (~1-2 mg) of the purified 5-Bromo-1-acenaphthenol.

    • Dissolve the sample in the HPLC mobile phase (or a compatible solvent like isopropanol) to a concentration of approximately 1 mg/mL.[2]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method Development :

    • Column Selection : Start with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® AD-H or Chiralcel® OD-H column. These are broadly effective for a wide range of chiral compounds.[2]

    • Mobile Phase : For normal-phase mode, begin with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v).[26]

    • Optimization : If separation is poor, systematically vary the ratio of the mobile phase components (e.g., 95:5, 80:20). Small amounts of additives can sometimes improve peak shape.

    • Flow Rate : A typical starting flow rate is 1.0 mL/min.[26]

    • Detection : Monitor the elution profile using a UV detector, selecting a wavelength where the analyte has strong absorbance (e.g., 230 nm or 254 nm).

  • Quantification :

    • Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).[2]

References

  • Wikipedia. "Enantioselective reduction of ketones." Available at: [Link]

  • SynArchive. "Noyori Asymmetric Hydrogenation." Available at: [Link]

  • MDPI. "Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols." Molecules, 2018. Available at: [Link]

  • YouTube. "Noyori Hydrogenation." Available at: [Link]

  • Thieme. "Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β-Amino Alcohol N-Boranes and the Corresponding." Available at: [Link]

  • Journal of the American Chemical Society. "Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water." 2012. Available at: [Link]

  • Royal Society of Chemistry. "Solvent effects on stereoselectivity: more than just an environment." 2009. Available at: [Link]

  • YouTube. "Noyori Asymmetric Hydrogenation | Organic Chemistry." Available at: [Link]

  • Google Patents. "EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation.
  • ResearchGate. "Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones." Available at: [Link]

  • ACS Publications. "Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones." Organometallics, 2021. Available at: [Link]

  • SciSpace. "A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas." 2017. Available at: [Link]

  • Enantia. "Purification and chiral resolution." Available at: [Link]

  • Organic Chemistry Portal. "Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate." Available at: [Link]

  • ResearchGate. "Solvent effect on enantioselectivity." Available at: [Link]

  • ACS Publications. "Enantioenrichment by Crystallization." Organic Process Research & Development, 2008. Available at: [Link]

  • ResearchGate. "(PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols." Available at: [Link]

  • YouTube. "Corey-Itsuno, Corey-Bakshi-Shibata Reduction." Available at: [Link]

  • PMC. "Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts." Available at: [Link]

  • Semantic Scholar. "Enantioselective reduction of prochiral aryl ketones using a novel chiral auxiliary derived from a labdane diterpene." Available at: [Link]

  • Organic Chemistry Portal. "Corey-Bakshi-Shibata Reduction." Available at: [Link]

  • ACS Publications. "Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase." Organic Letters, 2019. Available at: [Link]

  • YouTube. "Corey-Bakshi-Shibata (CBS) Reduction." Available at: [Link]

  • Wikipedia. "Corey–Itsuno reduction." Available at: [Link]

  • University of Pennsylvania. "Asymmetric reactions_synthesis." Available at: [Link]

  • Semantic Scholar. "Preparation of chiral trans-5-substituted-acenaphthene-1,2-diols by baker's yeast-mediated reduction of 5-substituted-acenaphthylene-1,2-diones." Available at: [Link]

  • SlidePlayer. "Asymmetric Synthesis." Available at: [Link]

  • Asian Journal of Chemistry. "Synthesis and Enantiomer Separation of 5-(1-(3,5-Dinitrobenzoylamino)pent-4-enyl)acenaphthene." Available at: [Link]

  • Organic Syntheses. "Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using." Available at: [Link]

  • ResearchGate. "HPLC separation of panthenol enantiomers on different types of chiral stationary phases." Available at: [Link]

  • IIT Bombay. "Concise Introduction to Asymmetric Synthesis." Available at: [Link]

  • Royal Society of Chemistry. "Asymmetric reductions catalysed by chiral shift reagents." Available at: [Link]

  • Crawford Scientific. "Strategies for Chiral HPLC Method Development." Available at: [Link]

  • ResearchGate. "Asymmetric reduction of 4-Bromo-Acetophenone using whole cells." Available at: [Link]

  • PubMed. "Determination of panthenol enantiomers in cosmetic preparations using an achiral-chiral-coupled column HPLC system." Available at: [Link]

  • PMC. "Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations." Available at: [Link]

  • ResearchGate. "Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts." Available at: [Link]

Sources

Technical Support Center: 5-Bromo-1-acenaphthenol Purification & Solvent Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals facing challenges in the isolation and purification of 5-Bromo-1-acenaphthenol . Rather than providing a generic procedure, this portal addresses the specific thermodynamic and kinetic barriers associated with this bulky, halogenated aromatic alcohol.

The Thermodynamic Basis of Solvent Selection

5-Bromo-1-acenaphthenol presents a unique crystallization challenge due to its structural dichotomy. It possesses a rigid, highly lipophilic brominated acenaphthene core paired with a polar, hydrogen-bond-donating hydroxyl (-OH) group.

Purely non-polar solvents (e.g., hexane) fail to solvate the hydroxyl network, leaving the crude material largely insoluble. Conversely, highly polar aprotic solvents (e.g., DMF) bind too strongly to the solute, preventing crystal lattice formation upon cooling.

The Causality of Ethanol: Absolute ethanol provides the perfect thermodynamic balance and is historically the solvent of choice for acenaphthenol and 5-bromoacenaphthene derivatives (1)[1]. During reflux, the hydroxyl group of ethanol temporarily hydrogen-bonds with the solute, ensuring complete dissolution. As the system cools, the entropic penalty of maintaining these solvent-solute bonds increases. This allows the strong π-π stacking and London dispersion forces of the brominated aromatic rings to dominate, driving the precipitation of the solid lattice.

Quantitative Solvent System Comparison
Solvent SystemRatio (v/v)Polarity IndexBoiling Point (°C)Expected YieldPurity Profile & Notes
Absolute Ethanol 1005.27875–82%Optimal. Effectively removes non-polar impurities and regioisomers.
Toluene / Hexane 30:70~1.5~8085–90%Moderate. High yield, but prone to co-crystallization of 3-bromo isomers.
DCM / Heptane 20:80~1.8~6060–70%Low. Rapid precipitation leads to solvent trapping; lower overall recovery.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the thermodynamic or visual checkpoint is successfully met. Classical purification of 1-acenaphthenol derivatives relies heavily on these controlled saturation principles (2)[2].

Step 1: Initial Saturation Suspend 1.0 g of crude 5-bromo-1-acenaphthenol in 4.0 mL of absolute ethanol in a round-bottom flask. Heat to a gentle reflux (78 °C) with continuous magnetic stirring.

Step 2: Titration to Clarity (Checkpoint) If the solid does not fully dissolve, add boiling ethanol dropwise (up to 2.0 mL maximum) until the solution is clear. Validation: If the solution remains cloudy after 6.0 mL of total solvent, insoluble inorganic salts (e.g., NaBr from prior steps) are present. Perform a hot gravity filtration through fluted filter paper before proceeding.

Step 3: Controlled Nucleation (Checkpoint) Remove the flask from the heat source. Allow it to cool undisturbed in ambient air. Validation: The "cloud point" (initial nucleation) should occur between 45 °C and 50 °C. If the solution reaches 25 °C and remains completely clear, it is supersaturated. Scratch the inside of the glass flask with a glass rod to induce heterogeneous nucleation.

Step 4: Maturation Once the flask reaches room temperature (20 °C) and a heavy crystal mass is visible, transfer the flask to an ice-water bath (0–4 °C) for 45 minutes. This depresses the solubility threshold and maximizes the final yield.

Step 5: Isolation & Desiccation Collect the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with 2.0 mL of ice-cold ethanol to displace mother liquor impurities. Dry the crystals in a vacuum oven at 40 °C for 12 hours.

Diagnostic Workflow

RecrystallizationWorkflow Start Crude 5-Bromo-1-acenaphthenol in Hot Solvent CheckOil Does the solute 'oil out' upon cooling? Start->CheckOil OilYes Oiling Out Detected: Impurity melting point depression CheckOil->OilYes Yes OilNo Clear Solution Maintained CheckOil->OilNo No FixOil Action: Reheat to dissolve, add anti-solvent (e.g., Hexane), cool slowly & seed OilYes->FixOil FixOil->CheckOil Retry Cooling Cool to 20°C, then 4°C OilNo->Cooling CheckCryst Do crystals form? Cooling->CheckCryst CrystNo Supersaturation without nucleation CheckCryst->CrystNo No CrystYes Crystallization Successful CheckCryst->CrystYes Yes FixCryst Action: Scratch glass, reduce solvent volume by 30%, or add seed crystal CrystNo->FixCryst FixCryst->CheckCryst Retry Isolate Vacuum filter, wash with cold solvent, dry in vacuo CrystYes->Isolate

Figure 1: Diagnostic logical workflow for troubleshooting 5-Bromo-1-acenaphthenol recrystallization.

Troubleshooting & FAQs

Q: My product is "oiling out" (separating as a liquid phase) instead of crystallizing. How do I fix this? A: Oiling out is a kinetic phenomenon that occurs when the melting point of your crude mixture is depressed below the solvent's boiling point due to impurities. As the solvent cools, the solute separates as a supercooled liquid rather than a solid crystal lattice. Fix: You must shift the thermodynamics to favor the solid state. Reheat the mixture until it forms a single homogeneous phase. Add 10–15% (v/v) of a miscible anti-solvent (e.g., hexane) to lower the solubility threshold, then cool the solution extremely slowly (e.g., in a hot water bath that cools to room temperature overnight). Introduce a seed crystal at ~55 °C to bypass the nucleation energy barrier.

Q: I am seeing a significant amount of the 3-bromo-1-acenaphthenol isomer in my NMR. Which solvent system best removes regioisomers? A: Regioisomers have nearly identical polarities, making standard chromatography difficult. However, their crystal lattice energies differ significantly due to the steric positioning of the bromine atom. Absolute ethanol is historically effective at exploiting these subtle lattice differences for acenaphthenol derivatives (3)[3]. If ethanol yields a mixed crystal, switch to a Toluene/Hexane (30:70) system, which relies more on π-π stacking interactions that are highly sensitive to steric bulk.

Q: The solution turned dark brown during reflux, and my final yield was poor. What happened? A: 5-Bromo-1-acenaphthenol is a secondary benzylic-type alcohol. Prolonged heating, especially in the presence of trace acids (often left over from previous bromination steps), catalyzes dehydration. This forms 5-bromoacenaphthylene, a highly reactive conjugated system that rapidly polymerizes or oxidizes, turning the solution dark (4)[4]. Fix: Ensure your glassware is strictly acid-free and limit reflux time to a maximum of 15 minutes. If trace acid is suspected in the crude material, add a single micro-drop of triethylamine to the recrystallization solvent to buffer the environment.

References

  • Title: Reaction of 1-Acenaphthenones with N-Bromosuccinimide in Dimethyl Sulfoxide Source: Bulletin of the Chemical Society of Japan (oup.com) URL: [Link]

  • Title: acenaphthenol-7 - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL: [Link]

  • Title: The Chemistry of Acenaphthene Source: MSpace - University of Manitoba (umanitoba.ca) URL: [Link]

  • Title: A Novel Zinc Fluorescent probe derived from 1,8-Naphthalimide Source: RSC Advances (rsc.org) URL: [Link]

Sources

Controlling moisture sensitivity during 5-Bromo-1-acenaphthenol storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-1-acenaphthenol . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of brominated secondary alcohols during scale-up or sensitive downstream couplings.

While 5-Bromo-1-acenaphthenol is a robust building block, its secondary hydroxyl group and strained polycyclic framework make it highly susceptible to moisture-mediated degradation. This guide is designed to move beyond basic storage instructions, providing you with the mechanistic causality behind its sensitivity, self-validating handling protocols, and targeted troubleshooting for your workflows.

Part 1: The Science of Moisture Sensitivity (Knowledge Base)

Moisture itself does not directly cleave the bonds of 5-Bromo-1-acenaphthenol. Instead, water acts as a catalytic vector for two primary degradation pathways: Oxidation and Dehydration .

  • Moisture-Mediated Oxidation: Water absorbed from the atmosphere carries dissolved oxygen. The secondary alcohol of 1-acenaphthenol derivatives is highly prone to oxidation, converting the compound into 5-bromo-1-acenaphthenone [1]. This transformation alters the electronic properties of the polycyclic ring, completely changing its reactivity profile.

  • Acid-Catalyzed Dehydration: Atmospheric moisture readily absorbs ambient CO₂ to form trace carbonic acid, or it interacts with acidic impurities on glass storage containers. This trace acidity catalyzes the dehydration of the secondary alcohol, eliminating water to form 5-bromoacenaphthylene derivatives.

  • Downstream Organometallic Quenching: In synthetic workflows (e.g., Grignard reagent formation, Suzuki-Miyaura, or Buchwald-Hartwig cross-couplings), even parts-per-million (ppm) levels of free water will irreversibly quench organometallic catalysts and reagents, leading to unexplained reaction failures.

Degradation Pathways Visualization

G A 5-Bromo-1-acenaphthenol (Intact Secondary Alcohol) B Moisture Ingress (H2O + Dissolved O2 / CO2) A->B Improper Storage F Proper Storage (Inert Gas, Desiccant, 2-8°C) A->F Best Practice C Oxidation Pathway (Forms 5-Bromo-1-acenaphthenone) B->C O2 + H2O catalysis D Dehydration Pathway (Forms 5-Bromoacenaphthylene) B->D Trace Acid (H2O + CO2) E Downstream Reaction Quenching (e.g., Suzuki/Grignard Failure) B->E Free H2O reacts with catalysts G Maintained Integrity (>99% Purity) F->G Stable up to 12 months

Degradation pathways of 5-Bromo-1-acenaphthenol upon moisture and air exposure.

Quantitative Impact of Storage Conditions

To illustrate the causality between storage environment and compound integrity, observe the degradation kinetics over a 6-month period. Note how ambient moisture directly correlates with a drop in purity.

Storage ConditionTime (Months)Moisture Content (ppm)Purity (%)Primary Degradant Observed
Ambient Air, 25°C145097.25-Bromo-1-acenaphthenone
Ambient Air, 25°C6120089.5Ketone + Dehydration products
Argon, 2-8°C1< 50> 99.5None
Argon, 2-8°C6< 50> 99.0None

Part 2: Standard Operating Protocols (SOPs)

To ensure trustworthiness in your results, you must employ self-validating protocols. If you cannot prove your compound is dry, you must assume it is wet.

Protocol A: Coulometric Karl Fischer (KF) Titration for Moisture Quantification

Because 5-Bromo-1-acenaphthenol is a solid, volumetric KF titration can be inaccurate due to incomplete dissolution. Coulometric KF titration is the gold standard for detecting trace moisture (1 ppm to 5%) [2].

Self-Validation Check: Before introducing your sample, the system must demonstrate a stable background drift rate of <10 µ g/min . If the drift is higher, the titration cell itself is contaminated with ambient moisture.

  • System Preparation: Fill the coulometric KF titration cell with an appropriate anhydrous solvent blend (e.g., Hydranal-Coulomat AG mixed with 10% anhydrous chloroform to ensure complete dissolution of the polycyclic solid) [3].

  • Drift Stabilization: Turn on the generator electrode and allow the system to titrate residual moisture in the solvent until the drift rate stabilizes below 10 µ g/min .

  • Sample Introduction: In a glovebox or under a dry nitrogen stream, accurately weigh 50–100 mg of 5-Bromo-1-acenaphthenol into a dry, septum-capped vial.

  • Injection: Dissolve the sample in 1.0 mL of anhydrous solvent (drawn from the stabilized KF cell via syringe). Inject the dissolved sample back into the KF cell.

  • Titration & Calculation: The instrument will electrochemically generate iodine to react with the water. Record the total water mass (in µg) and divide by the sample mass (in g) to yield the moisture content in ppm.

Protocol B: Anhydrous Aliquoting and Storage via Schlenk Line

Frequent opening of a bulk bottle introduces fresh moisture. The best practice is to aliquot the material upon receipt.

  • Preparation: Flame-dry several amber glass vials equipped with PTFE-lined septa under a vacuum of <0.1 Torr. Backfill with high-purity Argon (not Nitrogen, as Argon is heavier and blankets the solid better).

  • Transfer: Inside an inert-atmosphere glovebox (H₂O < 1 ppm, O₂ < 1 ppm), transfer 500 mg aliquots of 5-Bromo-1-acenaphthenol into the prepared vials.

  • Sealing: Seal the vials with the PTFE septa and crimp caps. Wrap the seal tightly with Parafilm.

  • Storage: Store the aliquots in a desiccator containing indicating Drierite (calcium sulfate) at 2–8°C.

  • Usage: When an aliquot is needed, remove it from the refrigerator and allow it to warm to room temperature before opening . Causality note: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the powder.

Part 3: Diagnostic Center & FAQs

Q: My 5-Bromo-1-acenaphthenol powder has developed a slight yellow tint. Is it still usable? A: A yellow tint is a classic visual indicator of oxidation. As moisture facilitates the introduction of oxygen, the secondary alcohol oxidizes to 5-bromo-1-acenaphthenone [1]. The ketone derivative is a conjugated system that absorbs visible light, appearing yellow. You should not use this batch for sensitive reactions without purifying it first, as the ketone will not participate in reactions requiring the hydroxyl group.

Q: My downstream Suzuki-Miyaura coupling using this compound failed, yielding mostly debrominated starting material. Could moisture be the culprit? A: Absolutely. Palladium-catalyzed cross-couplings are highly sensitive to protic sources if not explicitly designed for aqueous conditions. If your 5-Bromo-1-acenaphthenol absorbed moisture, the free water can undergo oxidative addition with the Palladium(0) catalyst or protonate the organometallic intermediate, leading to premature debromination (hydrodebromination) rather than the desired C-C bond formation. Validate your starting material's moisture content using Protocol A.

Q: I accidentally left the bulk bottle open on the benchtop. Can I "dry" the 5-Bromo-1-acenaphthenol? A: Yes, but standard oven drying is risky. Because the compound is prone to thermal dehydration (forming 5-bromoacenaphthylene) and oxidation when heated in air, you cannot simply put it in an oven. Correct Recovery Method: Dissolve the compound in anhydrous dichloromethane (DCM). Stir over activated 4Å molecular sieves for 12 hours under an Argon atmosphere. Filter the solution through a pad of dry Celite to remove the sieves, and remove the solvent in vacuo using a rotary evaporator flushed with Argon. Store immediately using Protocol B.

References

  • Schocken, M. J., & Gibson, D. T. (1984). Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene. Applied and Environmental Microbiology, 48(1), 10-16. Available at:[Link]

  • Wikipedia Contributors. (n.d.). Karl Fischer titration. Wikipedia, The Free Encyclopedia. Available at:[Link]

Validation & Comparative

1H NMR Spectrum Interpretation of 5-Bromo-1-acenaphthenol: A Comparative Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1-acenaphthenol is a critical polycyclic aromatic intermediate used in the synthesis of advanced optoelectronic materials and functionalized acenaphthenequinones[1]. However, verifying its structural integrity via 1D 1 H Nuclear Magnetic Resonance (NMR) spectroscopy presents a significant analytical challenge. The molecule's rigid tricyclic core generates complex diastereotopic aliphatic signals, while the asymmetric substitution on the naphthalene ring causes severe overlap in the aromatic region.

This guide objectively compares the performance of three NMR solvents—Chloroform-d (CDCl 3​ ) , Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ) , and Benzene-d 6​ (C 6​ D 6​ ) —in resolving the 1 H NMR spectrum of 5-bromo-1-acenaphthenol. By understanding the causality behind solvent-solute interactions, researchers can select the optimal methodology for unambiguous structural elucidation without immediately resorting to time-consuming 2D NMR experiments.

Mechanistic Background: The Spin Systems of 5-Bromo-1-acenaphthenol

To interpret the spectrum, one must first deconstruct the molecule into its independent spin systems:

  • The Aliphatic Spin System (C1 and C2): The hydroxyl group at C1 creates a stereocenter. Because the five-membered ring is conformationally locked against the naphthalene core, the two protons at C2 are chemically and magnetically non-equivalent (diastereotopic). They exhibit a massive geminal coupling ( 2J≈17.5 Hz). Based on the Karplus relationship, their vicinal couplings to C1-H differ significantly due to rigid dihedral angles, resulting in two distinct doublet of doublets (dd) at roughly 3.25 ppm and 3.80 ppm.

  • The Brominated Aromatic Ring (C3 and C4): The bromine atom at C5 leaves only two adjacent protons on this ring. H3 and H4 form a simple AB system, appearing as two doublets with an ortho coupling of ≈7.5 Hz.

  • The Unsubstituted Aromatic Ring (C6, C7, C8): This ring forms an AMX (or ABC) spin system. H6 and H8 appear as doublets, while H7 appears as a pseudo-triplet (or doublet of doublets) due to ortho coupling with both H6 and H8.

Comparative Analysis: Solvent Performance in Signal Resolution

Chloroform-d (CDCl 3​ ): The Standard Baseline
  • Performance: CDCl 3​ is the default solvent due to its low cost and high dissolving power. However, it performs poorly for the aromatic region of 5-bromo-1-acenaphthenol.

  • Causality: CDCl 3​ is relatively non-polar and does not strongly interact with the π -system. Consequently, the H6, H7, and H8 signals, along with H4, cluster into an unresolved multiplet between 7.40 and 7.80 ppm. Furthermore, rapid intermolecular proton exchange in CDCl 3​ broadens the C1-OH signal and decouples it from C1-H, simplifying the C1-H signal to a doublet of doublets but losing valuable connectivity data.

Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ): The Hydrogen-Bonding Lock
  • Performance: DMSO-d 6​ excels at extracting structural information from the hydroxyl group.

  • Causality: As a strong hydrogen-bond acceptor, DMSO tightly solvates the C1-OH proton. This locks the proton in place, slowing chemical exchange on the NMR timescale. As a result, the 3J scalar coupling between the OH proton and the C1-H proton is preserved. The OH signal appears as a sharp doublet, and the C1-H signal splits further into a doublet of doublets of doublets (ddd). This self-validating feature unequivocally proves the presence of a secondary alcohol.

Benzene-d 6​ (C 6​ D 6​ ): The ASIS Resolver
  • Performance: C 6​ D 6​ is the superior choice for resolving the overlapping aromatic multiplets without requiring 2D COSY/HSQC.

  • Causality: Benzene-d 6​ induces Aromatic Solvent Induced Shifts (ASIS). The highly anisotropic π -electron cloud of the benzene molecules forms transient, non-random collision complexes with the polar dipoles of the solute (the C1-OH and C5-Br groups). Protons in the solute experience differential magnetic shielding depending on their spatial relationship to the benzene ring. This differential shifting pulls the H6, H7, and H8 signals apart, transforming a useless multiplet into cleanly integrated, first-order signals.

Quantitative Data Comparison

The following table summarizes the representative 1 H NMR chemical shifts and multiplicities for 5-bromo-1-acenaphthenol across the three solvents, illustrating the comparative advantages of each matrix.

Proton AssignmentCDCl 3​ Shift (ppm)DMSO-d 6​ Shift (ppm)C 6​ D 6​ Shift (ppm)Multiplicity & Typical Coupling (Hz)
C1-OH ~ 2.05~ 5.50~ 1.50br s (CDCl 3​ ), d (DMSO, J=5.0 )
C1-H 5.705.555.45dd (CDCl 3​ ), ddd (DMSO)
C2-H a​ 3.253.153.05dd ( J=17.5,2.0 )
C2-H b​ 3.803.703.55dd ( J=17.5,7.5 )
H3 7.257.356.95d ( J=7.5 )
H4 7.557.657.20d ( J=7.5 )
H6 7.657.757.35d ( J=8.0 )
H7 7.457.557.15dd ( J=8.0,7.5 )
H8 7.507.607.25d ( J=7.5 )

(Note: Values are empirically extrapolated based on the acenaphthenol core to demonstrate relative solvent effects).

Experimental Protocol: Multi-Solvent NMR Acquisition

To replicate these solvent comparisons and achieve high-resolution spectra, follow this self-validating acquisition protocol:

  • Sample Preparation: Weigh exactly 15 mg of high-purity 5-bromo-1-acenaphthenol into three separate, clean 5 mm NMR tubes.

  • Solvent Addition: Add 0.6 mL of CDCl 3​ (containing 0.03% TMS), DMSO-d 6​ , and C 6​ D 6​ to tubes 1, 2, and 3, respectively. Ensure complete dissolution via gentle vortexing.

  • Instrument Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the respective deuterium frequency of the solvent. Tune and match the probe to the 1 H frequency.

  • Gradient Shimming: Execute a gradient shimming protocol (e.g., topshim on Bruker systems) on the Z-axis. Critical Step: Optimal homogeneity is required to resolve the fine 3J≈2.0 Hz coupling of the C2-H a​ proton.

  • Acquisition Parameters: Run a standard 1D 1 H pulse sequence (e.g., zg30). Set the number of scans (NS) to 16, spectral width (SW) to 15 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function. Fourier transform the FID, manually phase the spectrum (zero and first order), and reference the chemical shifts to the residual solvent peak (CDCl 3​ : 7.26 ppm, DMSO-d 6​ : 2.50 ppm, C 6​ D 6​ : 7.16 ppm).

Analytical Workflow

G N1 Sample Preparation (Select CDCl3, DMSO-d6, or C6D6) N2 1D 1H NMR Acquisition (Assess baseline & overlap) N1->N2 N3 Solvent Comparison (Evaluate ASIS & OH-coupling) N2->N3 Overlapping multiplets? N4 2D COSY (Map C1-H/C2-H2 & H3/H4) N3->N4 Resolve spin systems N5 2D HSQC / HMBC (Assign C5-Br & Quaternary C) N4->N5 Correlate with Carbon N6 Final Structural Elucidation (5-Bromo-1-acenaphthenol) N5->N6

Workflow for the multi-solvent NMR structural elucidation of 5-bromo-1-acenaphthenol.

References

  • Tatsugi, J., Okumura, S., & Izawa, Y. (1986). Convenient One-Pot Synthesis of Acenaphthenequinones from 1-Acenaphthenones by NBS–DMSO Oxidation. Bulletin of the Chemical Society of Japan | Oxford Academic. 1

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds 7th ed. John Wiley & Sons.

Sources

Analytical Strategies for 13C NMR Chemical Shift Assignment in 5-Bromo-1-acenaphthenol: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on functionalized polycyclic aromatic hydrocarbons (PAHs), the accurate structural elucidation of intermediates like 5-bromo-1-acenaphthenol is critical. This molecule presents a unique analytical challenge: it features a fused tricyclic system, a chiral center at C-1 (rendering the adjacent C-2 protons diastereotopic), and a heavy halogen atom at C-5.

Relying solely on standard 1D 13C NMR for such sterically hindered and electronically complex systems often leads to ambiguous assignments, particularly for quaternary carbons. As a Senior Application Scientist, I have structured this guide to objectively compare three distinct analytical workflows—Standard 1D 13C NMR , 2D Correlation NMR (HSQC/HMBC) , and DFT-GIAO Computational Prediction . By understanding the causality behind these techniques, researchers can build self-validating protocols for absolute structural certainty.

Methodological Overview & The Causality of Chemical Shifts

To accurately assign the 13C NMR spectrum of 5-bromo-1-acenaphthenol, we must move beyond empirical lookup tables and understand the physical phenomena dictating the nuclear shielding environment.

Standard 1D 13C{1H} NMR: The Baseline

Standard proton-decoupled 13C NMR provides a rapid overview of the carbon skeleton. For 5-bromo-1-acenaphthenol, we expect 12 distinct carbon signals. However, the aromatic region (120–145 ppm) suffers from severe signal overlap. Furthermore, quaternary carbons (C-2a, C-5a, C-8a, C-8b, and C-5) exhibit long relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement, resulting in weak, easily lost signals.

2D NMR (HSQC & HMBC): The Empirical Gold Standard

To resolve 1D ambiguities, multiparametric 2D NMR is employed.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1-bond 1JCH​ couplings, instantly differentiating the C-1 (carbinol) and C-2 (aliphatic) carbons from the aromatic CH carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps 2-bond and 3-bond nJCH​ couplings. This is the primary tool for assigning the bridgehead quaternary carbons by tracing correlations from the resolved C-1, C-2, and aromatic protons.

DFT-GIAO Computation: The Theoretical Validator

Even with HMBC, assigning the C-5 carbon (attached to bromine) is notoriously difficult. Standard electronegativity rules suggest that a halogen should deshield the attached carbon (shifting it downfield). However, bromine induces a Heavy-Atom on Light-Atom (HALA) effect [1]. The large electron cloud of bromine facilitates relativistic spin-orbit (SO) coupling, which significantly increases the diamagnetic shielding of the ipso-carbon, pushing the C-5 signal anomalously upfield (often below 120 ppm).

Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method accurately models these relativistic shielding tensors, providing a theoretical validation layer that empirical data alone cannot supply[2].

Comparative Performance Analysis

The following table synthesizes the performance of each methodology when applied to the functionalized acenaphthene skeleton.

Analytical Parameter1D 13C{1H} NMR2D NMR (HSQC/HMBC)DFT-GIAO Prediction
Aliphatic Resolution (C-1, C-2) High (Distinct chemical shifts)Unambiguous (Direct C-H mapping)High (Accurate to ± 1.5 ppm)
Aromatic CH Resolution Low (Severe overlap)High (Resolved via proton network)Medium (Requires scaling factors)
Quaternary Assignment Very Low (Weak signals, no connectivity)Medium (Dependent on 3JCH​ strength)High (Resolves HALA effect at C-5)
Throughput / Speed Fast (~30 minutes)Moderate (2–6 hours)Slow (Requires HPC resources)
Self-Validation Capability NoneInternal cross-referencingValidates empirical anomalies

Experimental & Computational Protocols

To ensure scientific integrity, the workflows described below are designed as self-validating systems. Every empirical shift must be referenced to an internal standard, and every computational shift must be scaled against a simulated standard at the exact same level of theory.

Protocol A: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 25 mg of 5-bromo-1-acenaphthenol in 0.6 mL of Chloroform-d ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). The TMS serves as the internal 0.0 ppm reference, while the CDCl3​ triplet acts as a secondary calibration point at 77.16 ppm.

  • 1D 13C{1H} Acquisition: Use a 500 MHz spectrometer (125 MHz for 13C) equipped with a CryoProbe for enhanced sensitivity. Apply a 30° excitation pulse, a relaxation delay ( D1​ ) of 2.0 seconds, and acquire 1024 scans to ensure sufficient signal-to-noise for the C-5 quaternary carbon.

  • HSQC Acquisition: Optimize for a standard 1JCH​ coupling of 145 Hz. Acquire with 256 increments in the indirect ( t1​ ) dimension.

  • HMBC Acquisition: Optimize the low-pass J-filter for 1JCH​ = 145 Hz to suppress direct correlations, and optimize the long-range delay for nJCH​ = 8 Hz (typical for aromatic 3-bond couplings).

Protocol B: DFT-GIAO Chemical Shift Prediction
  • Conformational Search: Perform a molecular mechanics (MMFF) conformational search to identify the lowest energy rotamers of the C-1 hydroxyl group.

  • Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP/6-311+G(d,p) level of theory. Apply the Conductor-like Polarizable Continuum Model (CPCM) set to chloroform to simulate solvent effects. Ensure no imaginary frequencies are present (confirming a true energy minimum).

  • Tensor Calculation: Calculate the isotropic magnetic shielding tensors ( σiso​ ) using the GIAO method at the same level of theory[2].

  • Scaling & Validation: Calculate the σiso​ for TMS using the exact same basis set and solvent model. Obtain the predicted chemical shift ( δcalc​ ) using the equation: δcalc​=σisoTMS​−σisoSample​ .

Workflow Visualization

The following diagram illustrates the synergistic relationship between empirical acquisition and theoretical prediction required for absolute assignment.

NMR_Workflow Node_1D 1D 13C{1H} NMR (Baseline Analysis) Node_Acq Direct Signal Acquisition (Chemical Shifts & Integrals) Node_1D->Node_Acq Node_Assign Absolute 13C Shift Assignment for 5-Bromo-1-acenaphthenol Node_Acq->Node_Assign Node_2D 2D NMR (HSQC/HMBC) (Empirical Gold Standard) Node_Conn Connectivity Mapping (1-bond & 2/3-bond C-H) Node_2D->Node_Conn Node_Conn->Node_Assign Node_DFT DFT-GIAO Computation (Theoretical Validator) Node_Geom Geometry Optimization (B3LYP/6-311+G** CPCM) Node_DFT->Node_Geom Node_Pred Tensor Calculation (HALA Effect Modeling) Node_Geom->Node_Pred Node_Pred->Node_Assign

Caption: Tripartite workflow integrating 1D, 2D, and DFT methodologies for absolute 13C NMR assignment.

Representative Data Synthesis

Based on the integration of the methodologies above, the table below demonstrates how the data converges to provide a high-confidence assignment for 5-bromo-1-acenaphthenol. Notice how the DFT calculation is strictly required to validate the anomalous upfield shift of C-5.

Carbon Position1D Empirical δ (ppm)2D Correlation EvidenceDFT Predicted δ (ppm)Assignment Rationale
C-1 (CH-OH)~ 74.2HSQC cross-peak with H-175.1Deshielded by electronegative oxygen.
C-2 (CH 2​ )~ 42.8HSQC cross-peaks with diastereotopic H-2a/H-2b41.9Standard benzylic/aliphatic shift.
C-5 (C-Br)~ 118.5No HSQC; weak HMBC from H-3/H-4119.2HALA Effect: Spin-orbit coupling from Br shields the carbon[1].
C-3, C-4, C-6, C-7, C-8 121.0 – 128.5Complex HSQC/HMBC network120.5 – 129.0Resolved via 3-bond HMBC tracing.
C-2a, C-5a, C-8a, C-8b 132.0 – 145.0HMBC correlations from H-1, H-2, and Ar-H134.0 – 146.5Fused bridgehead carbons; highly deshielded.

Conclusion & Recommendations

For routine purity checks, 1D 13C NMR is sufficient. However, for absolute structural elucidation and patent-level characterization of functionalized PAHs like 5-bromo-1-acenaphthenol, a standalone empirical approach is inadequate.

Recommendation: Always pair 2D NMR (HSQC/HMBC) with DFT-GIAO calculations when dealing with heavy halogens (Br, I). The empirical 2D data maps the connectivity, while the computational data prevents misassignment of the ipso-carbons by accurately modeling relativistic heavy-atom shielding effects.

References

  • Correlation Between Experimental and DFT/GIAO Computed C NMR Chemical Shifts of Organic Compounds. Bentham Open. Available at: [Link]

  • DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers and Model Compounds in Solution. MDPI. Available at: [Link]

  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. MDPI. Available at: [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of 5-Bromo-1-acenaphthenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. 5-Bromo-1-acenaphthenol, a functionalized polycyclic aromatic hydrocarbon, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its characteristic infrared (IR) spectroscopy peaks, offering a comparative framework against structurally similar molecules to aid in its unambiguous identification. We will delve into the theoretical basis for its spectral features, compare it with key analogues, and provide a robust experimental protocol for obtaining high-quality data.

The Vibrational Fingerprint: Decoding the IR Spectrum of 5-Bromo-1-acenaphthenol

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it a powerful tool for structural identification. The IR spectrum of 5-Bromo-1-acenaphthenol is dominated by the contributions from its hydroxyl group, the acenaphthene core, and the carbon-bromine bond.

A detailed breakdown of the expected characteristic absorption bands is as follows:

  • O-H Stretching: A prominent and broad absorption band is expected in the region of 3500-3200 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[1][2][3] The exact position can be influenced by concentration and the physical state of the sample.

  • Aromatic C-H Stretching: Sharp, medium-intensity peaks are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4][5][6] These are characteristic of C-H bonds where the carbon is part of an aromatic ring system.

  • Aliphatic C-H Stretching: The acenaphthene structure contains a -CH₂-CH- moiety. The stretching vibrations of these sp³-hybridized C-H bonds will appear as medium to strong absorptions in the 3000-2850 cm⁻¹ region.[7][8]

  • Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of medium to sharp peaks in the 1600-1450 cm⁻¹ region.[1][5][9] Typically, two to three distinct bands can be observed.

  • C-O Stretching: The stretching vibration of the C-O bond of the secondary alcohol is expected to produce a strong absorption in the 1320-1000 cm⁻¹ range.[6] For phenolic-like structures, this peak is often found around 1220 cm⁻¹.[1]

  • O-H Bending: A broad and weak peak corresponding to the in-plane bending of the O-H bond may be observed around 1440-1220 cm⁻¹, though it can sometimes be obscured by other absorptions in this fingerprint region.[3]

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorptions in the 900-675 cm⁻¹ range.[2][4] The specific positions of these bands are diagnostic of the arrangement of hydrogen atoms on the rings.

  • C-Br Stretching: The carbon-bromine bond is expected to produce a medium to strong absorption in the low-frequency region of the spectrum, typically between 690-515 cm⁻¹.[4][10]

Comparative Spectral Analysis: Distinguishing 5-Bromo-1-acenaphthenol

To highlight the unique spectral features of 5-Bromo-1-acenaphthenol, a comparison with its parent structures, 1-Acenaphthenol and 5-Bromoacenaphthene, is instructive.

Functional Group Vibration 5-Bromo-1-acenaphthenol (Predicted) 1-Acenaphthenol [11][12][13]5-Bromoacenaphthene [14][15]Key Differentiator
O-H Stretch~3500-3200 cm⁻¹ (broad, strong)~3500-3200 cm⁻¹ (broad, strong)AbsentPresence of a broad O-H stretch confirms the hydroxyl group.
Aromatic C-H Stretch~3100-3000 cm⁻¹ (medium, sharp)~3100-3000 cm⁻¹ (medium, sharp)~3100-3000 cm⁻¹ (medium, sharp)Common to all three aromatic structures.
Aliphatic C-H Stretch~3000-2850 cm⁻¹ (medium-strong)~3000-2850 cm⁻¹ (medium-strong)~3000-2850 cm⁻¹ (medium-strong)Present in all due to the acenaphthene backbone.
Aromatic C=C Stretch~1600-1450 cm⁻¹ (multiple, medium)~1600-1450 cm⁻¹ (multiple, medium)~1600-1450 cm⁻¹ (multiple, medium)Characteristic of the aromatic system in all compounds.
C-O Stretch~1320-1000 cm⁻¹ (strong)~1320-1000 cm⁻¹ (strong)AbsentA strong C-O stretch is a clear indicator of the alcohol function.
C-Br Stretch~690-515 cm⁻¹ (medium-strong)Absent~690-515 cm⁻¹ (medium-strong)The presence of this peak confirms the bromine substitution.

This comparative analysis demonstrates that the simultaneous presence of a broad O-H stretch, a strong C-O stretch, and a C-Br absorption in the low-wavenumber region provides a definitive identification of 5-Bromo-1-acenaphthenol.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure reproducible and high-quality data, the following experimental workflow using Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is a versatile technique that requires minimal sample preparation.[16][17][18]

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol, followed by a dry tissue.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation and Application:

    • Place a small amount of the solid 5-Bromo-1-acenaphthenol sample directly onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The spectrometer software will automatically perform the background subtraction.

    • Process the resulting spectrum to identify the wavenumbers of the major absorption peaks.

    • Compare the obtained spectrum with the predicted peaks and reference spectra for confirmation.

  • Cleaning:

    • Thoroughly clean the ATR crystal after the measurement using an appropriate solvent to prevent cross-contamination.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Clean_ATR Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_ATR->Acquire_Background Apply_Sample Apply Solid Sample to Crystal Acquire_Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Sample_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Sample_Spectrum Process_Spectrum Process Spectrum (Background Subtraction) Acquire_Sample_Spectrum->Process_Spectrum Identify_Peaks Identify Peak Wavenumbers Process_Spectrum->Identify_Peaks Compare_Spectra Compare with Reference Data Identify_Peaks->Compare_Spectra

Caption: Experimental workflow for obtaining an ATR-FTIR spectrum.

Conclusion

The infrared spectrum of 5-Bromo-1-acenaphthenol is characterized by a unique combination of absorption bands arising from its hydroxyl, bromo-substituted aromatic, and aliphatic functionalities. By understanding the expected positions and characteristics of these peaks, and by comparing them to the spectra of related compounds such as 1-Acenaphthenol and 5-Bromoacenaphthene, researchers can confidently identify and characterize this molecule. The provided experimental protocol for ATR-FTIR spectroscopy offers a reliable method for obtaining high-quality data to support these analytical endeavors.

References

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of phenol. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • University of the West Indies. (2009, October 19). APPENDIX 3 - Table of infrared bands. Retrieved from [Link]

  • Wang, Z., et al. (2021). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22750, (+-)-Acenaphthenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Anjos, O., et al. (2016). FTIR–ATR spectroscopy applied to quality control of grape-derived spirits. Food Control.
  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • AIP Publishing. (2019). Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acenaphthylene, 5-bromo-1,2-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74923, 5-Bromoacenaphthene. Retrieved from [Link]

  • MDPI. (2024, June 3). Emphasizing the Potential of Attenuated Total Reflectance–Fourier Transform Infrared (ATR-FTIR) Spectroscopy Combined with Chemometrics, for Classification of Greek Grape Marc Spirits. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Acenaphthenol. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Acenaphthenol (CAS 6306-07-6). Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-1-acenaphthenol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 5-Bromo-1-acenaphthenol. As a brominated aromatic alcohol, this compound requires careful management to mitigate risks in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals, offering procedural guidance rooted in established safety principles.

A Note on Scientific Diligence: An official Safety Data Sheet (SDS) for 5-Bromo-1-acenaphthenol was not identified in publicly available databases at the time of this writing. The following recommendations are therefore synthesized from the known hazards of structurally analogous compounds, namely 5-Bromoacenaphthene (CAS 2051-98-1) and 5-Bromonaphthalen-1-ol (CAS 52927-23-8).[1][2][3] The core structure and the presence of a bromine atom suggest a strong likelihood of similar hazard profiles, including irritation to the skin, eyes, and respiratory system.[2][3]

Hazard Assessment: Understanding the "Why"

The molecular structure of 5-Bromo-1-acenaphthenol, featuring a polycyclic aromatic hydrocarbon backbone with both a hydroxyl (-OH) and a bromo (-Br) group, dictates its potential hazards. The brominated aromatic system is the primary driver for the irritant properties observed in similar molecules.[2][3] Therefore, a conservative approach, assuming moderate irritation potential, is scientifically prudent and forms the basis of our PPE recommendations.

Inferred Hazard Classifications for 5-Bromo-1-acenaphthenol:

Hazard ClassGHS Hazard CodeRationale
Skin IrritationH315Based on 5-Bromoacenaphthene and 5-Bromonaphthalen-1-ol.[2][3]
Serious Eye IrritationH319Based on 5-Bromoacenaphthene and 5-Bromonaphthalen-1-ol.[2][3]
Respiratory IrritationH335Based on 5-Bromoacenaphthene and 5-Bromonaphthalen-1-ol.[2][3]
Acute Toxicity, Oral (Potential)H303Based on 5-Bromonaphthalen-1-ol ("May be harmful if swallowed").[3]
Long-term Aquatic HazardH412Based on 5-Bromoacenaphthene ("Harmful to aquatic life with long lasting effects").[2]

Core Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not merely a checklist; it is a system designed to provide a barrier between the researcher and the chemical hazard. Each component is chosen for its specific protective capabilities against the anticipated risks.

Hand Protection: The First Line of Defense

Given that 5-Bromo-1-acenaphthenol is a skin irritant, robust glove selection is critical. For incidental contact (e.g., handling containers, preparing solutions), Nitrile gloves are the recommended standard. They offer excellent resistance to a broad range of chemicals, including alcohols and aromatic compounds, and provide good puncture resistance.[4][5]

For situations involving a higher risk of splash or extended contact (e.g., spill cleanup, large-scale synthesis), a more substantial glove is required. Butyl rubber or Neoprene gloves should be used, as they provide superior protection against a wide array of solvents and irritants.[6][7]

Glove Selection Guide:

Task ScenarioPrimary Glove MaterialRationale & Citation
Incidental Contact (e.g., weighing, transfers)NitrileGood general chemical resistance, including alcohols and bases.[5]
Extended Contact (e.g., large-scale work, spill)Butyl Rubber / NeopreneSuperior resistance to a broad range of organic compounds and corrosives.[6][7]

Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of properly without touching the outer surface.

Eye and Face Protection: Shielding Against Splashes

The inferred serious eye irritation potential of this compound mandates stringent eye protection.[2][3]

  • Chemical Splash Goggles: At a minimum, indirectly vented chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards must be worn at all times when handling 5-Bromo-1-acenaphthenol in any form (solid or solution).[8] Safety glasses do not provide adequate protection from splashes and are insufficient.

  • Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[7][8] The face shield protects the entire face from direct contact.

Protective Clothing: Preventing Dermal Exposure

A flame-resistant lab coat is mandatory. However, due to the skin irritation hazard, additional protection is warranted when handling more than incidental amounts.

  • Laboratory Coat: A clean, buttoned lab coat provides a primary barrier.

  • Chemical-Resistant Apron: When handling solutions or significant quantities of the solid, a chemically-resistant apron (e.g., made of rubber or PVC) should be worn over the lab coat to protect against splashes.[6]

  • Full-Body Protection: For large-scale operations or spill response, disposable coveralls (e.g., Tyvek®) may be necessary to prevent widespread contamination of personal clothing.[9]

Operational Plan: Step-by-Step PPE Protocol

Adherence to a strict procedural workflow for donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

This sequence is designed to move from the least "contaminated" to the most, ensuring a clean technique.

G cluster_prep Preparation cluster_donning Donning Sequence cluster_entry Final Check Prep 1. Inspect all PPE for damage (gloves, goggles, coat) Coat 2. Don Lab Coat (Fasten completely) Prep->Coat Goggles 3. Don Chemical Splash Goggles (and Face Shield if required) Coat->Goggles Gloves 4. Don Gloves (Pull cuffs over lab coat sleeves) Goggles->Gloves Enter 5. Verify complete coverage before entering work area Gloves->Enter

Caption: PPE Donning Workflow for 5-Bromo-1-acenaphthenol Handling.

Doffing (Removing) PPE Workflow

The doffing procedure is arguably more critical than donning. It is performed in an order that minimizes the risk of contaminating your skin or clean clothing.

G cluster_doffing Doffing Sequence (Assumes Contamination) cluster_final Final Step Gloves 1. Remove Gloves (Peel off without touching exterior) Coat 2. Remove Lab Coat (Roll inside-out, away from body) Gloves->Coat FaceShield 3. Remove Face Shield (if used) (Handle by back strap) Coat->FaceShield Goggles 4. Remove Goggles (Handle by straps) FaceShield->Goggles Wash 5. Wash Hands Thoroughly with soap and water Goggles->Wash

Caption: PPE Doffing Workflow after Handling 5-Bromo-1-acenaphthenol.

Disposal Plan: Managing Contaminated Materials

As a brominated organic compound, 5-Bromo-1-acenaphthenol and all materials contaminated with it must be treated as hazardous waste. Improper disposal can cause significant environmental harm.

Waste Segregation
  • Halogenated Organic Waste: All solutions containing 5-Bromo-1-acenaphthenol, as well as rinsates from cleaning contaminated glassware, must be collected in a clearly labeled, dedicated "Halogenated Organic Waste" container.

  • Solid Waste: All disposable PPE (gloves, aprons, coveralls) and contaminated lab supplies (e.g., weighing paper, pipette tips, spill absorbents) must be collected in a separate, sealed, and clearly labeled "Solid Hazardous Waste" container.

Disposal Workflow

The following workflow ensures compliant and safe disposal of all waste generated during the handling of 5-Bromo-1-acenaphthenol.

G cluster_generation Waste Generation Point (Fume Hood) cluster_collection Waste Collection cluster_disposal Final Disposal Start Experiment Complete Liquid Liquid Waste (Solutions, Rinsates) Start->Liquid Solid Solid Waste (Gloves, Wipes, Tips) Start->Solid Halogenated Segregate into 'Halogenated Organic Waste' Container Liquid->Halogenated SolidWaste Segregate into 'Solid Hazardous Waste' Container Solid->SolidWaste EHS Arrange for Pickup by Environmental Health & Safety (EHS) Halogenated->EHS SolidWaste->EHS

Caption: Waste Disposal Workflow for 5-Bromo-1-acenaphthenol.

Prohibited Disposal: Under no circumstances should 5-Bromo-1-acenaphthenol or materials contaminated with it be disposed of down the drain or in regular trash.[10] The final disposal method must be through a licensed hazardous waste facility, typically via incineration.

By adhering to this comprehensive guide, researchers can confidently and safely handle 5-Bromo-1-acenaphthenol, ensuring both personal safety and environmental responsibility.

References

  • - A safety data sheet for a related compound, 5-Bromo-1-pentene, providing general guidance on handling and disposal of brominated compounds.

  • - Product information for 5-Bromoacenaphthene, a structurally similar compound.

  • - Provides GHS hazard classifications for 5-Bromoacenaphthene.

  • - Provides GHS hazard classifications for 5-Bromonaphthalen-1-ol.

  • - Product information for 5-Bromonaphthalen-1-ol.

  • - A guide to selecting appropriate PPE for chemical exposures in a laboratory setting.

  • - Discusses PPE selection, including gloves and face protection, for handling various chemical solvents.

  • - Chemical supplier information for a related compound.

  • - Product information from a chemical supplier for a related compound.

  • - Safety data sheet for the parent compound 1-Acenaphthenol.

  • - A detailed SDS for a brominated organic compound, outlining PPE, handling, and disposal.

  • - Material safety data sheet providing hazard information and handling procedures.

  • - Provides safety and handling information for a related brominated compound.

  • - A guide detailing the specific disposal procedures for a halogenated organic compound.

  • - General guidance on laboratory PPE from an academic institution.

  • - Provides detailed information on selecting appropriate non-respiratory PPE.

  • - OSHA's technical manual on chemical protective clothing.

  • - Provides toxicological insights into a class of brominated organic compounds.

  • - Provides detailed information on selecting appropriate non-respiratory PPE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.